molecular formula C47H78O14 B10768655 Nanchangmycin (free acid)

Nanchangmycin (free acid)

Cat. No.: B10768655
M. Wt: 867.1 g/mol
InChI Key: FELYAZAWTURXNF-XPRCOFFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nanchangmycin (free acid) is a useful research compound. Its molecular formula is C47H78O14 and its molecular weight is 867.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nanchangmycin (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nanchangmycin (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H78O14

Molecular Weight

867.1 g/mol

IUPAC Name

8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1

InChI Key

FELYAZAWTURXNF-XPRCOFFQSA-N

Isomeric SMILES

CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Nanchangmycin free acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Properties, and Bioactive Mechanisms[1]

Executive Summary Nanchangmycin (NCMC) is a potent polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis.[1] While commercially available primarily as a sodium salt, the free acid form (C47H78O14) represents the protonated, lipophilic species critical for specific cation-transport mechanisms and intracellular bioavailability. Beyond its historical use as an insecticidal and antibacterial agent, Nanchangmycin has emerged as a high-value target in drug development due to its broad-spectrum antiviral activity (Zika, SARS-CoV-2) and anti-fibrotic properties via the inhibition of the FYN/PTK2 signaling axis. This guide provides a rigorous technical breakdown of the free acid's chemistry, handling, and mechanistic behavior.

Part 1: Chemical Identity & Structural Architecture

Nanchangmycin belongs to the class of carboxylic polyether ionophores, sharing structural homology with dianemycin and monensin. Its architecture is defined by a complex polyketide backbone folded into a pseudo-cyclic conformation via hydrogen bonding, stabilized by a terminal carboxylic acid and a glycosidic moiety.

Structural Components

The molecule (MW: 867.12 g/mol for free acid) is composed of three distinct structural domains:

  • Polyether Backbone (Aglycone): A hydrophobic carbon chain containing multiple tetrahydrofuran (THF) and tetrahydropyran (THP) rings. This backbone forms the "host" cavity that sequesters cations.

  • Spiroketal System: A rigid spiro-ring fusion that locks the backbone into a specific conformation, essential for ion selectivity.

  • Glycosylation: A specific deoxysugar, 4-O-methyl-L-rhodinose , attached at the C-19 position.[2] This sugar moiety is critical for the molecule's biological recognition and toxicity profile.

Stereochemistry & Functional Groups
  • Carboxylic Acid Head (C-1): In the free acid form, this group is protonated (-COOH). In physiological pH or basic conditions, it deprotonates (-COO⁻) to form a salt bridge with the ligated cation (usually Na⁺ or K⁺), creating a neutral, lipid-soluble complex capable of traversing cell membranes.

  • Hydroxyl Groups: Multiple secondary hydroxyls line the interior of the pseudo-cyclic structure, providing coordination sites for the metal ion.

Part 2: Physicochemical Properties[4]

The distinction between Nanchangmycin Free Acid and its Sodium Salt is critical for experimental design, particularly in membrane permeability studies and chemical synthesis.

Table 1: Physicochemical Profile

PropertyNanchangmycin Free AcidNanchangmycin Sodium Salt
CAS Number 65101-87-3 (Generic/Salt)65101-87-3 (Specific)
Formula C47H78O14C47H77NaO14
Molecular Weight 867.12 g/mol 889.10 g/mol
State White crystalline solid or powderWhite powder
Solubility (Organic) High (DMSO, EtOH, MeOH, Ethyl Acetate)High (DMSO, EtOH)
Solubility (Aqueous) Negligible (Hydrophobic)Low/Sparingly Soluble
pKa (COOH) ~5.5 - 6.5 (Estimated in mixed solvent)N/A (Already ionized)
Lipophilicity (LogP) High (facilitates membrane crossing)Moderate (until complexed)

Part 3: Mechanism of Action & Biological Profile

Nanchangmycin functions as an electroneutral ionophore. It does not form a permanent pore but acts as a mobile carrier shuttle.

Ionophore Dynamics

The free acid form is essential for the "return trip" of the shuttle mechanism.

  • Loading: At the membrane interface (high pH/cation conc.), the carboxylic acid deprotonates, and the molecule wraps around a cation (Na⁺/K⁺), forming a neutral lipophilic complex.

  • Transport: The complex diffuses across the lipid bilayer.

  • Release: In the acidic environment (or low cation conc.) of the destination compartment, the cation is released.

  • Protonation (Critical Step): The carboxylate group accepts a proton (H⁺) to regenerate the Free Acid .

  • Recycling: The neutral free acid diffuses back across the membrane to repeat the cycle, effectively exchanging metal cations for protons (M⁺/H⁺ antiport).

Signal Transduction & Antiviral/Anti-fibrotic Pathways

Recent high-throughput screens have identified Nanchangmycin as a potent inhibitor of viral entry (Zika, SARS-CoV-2) and liver fibrosis. This activity is linked to the disruption of intracellular ion homeostasis (Ca²⁺ influx) and subsequent inhibition of kinase networks.

Nanchangmycin_Mechanism NCMC_Free Nanchangmycin (Free Acid) [Lipophilic Proton Carrier] NCMC_Salt NCMC-Cation Complex [Lipophilic Ion Carrier] NCMC_Free->NCMC_Salt Binds M+ / Release H+ Membrane Cell Membrane (Lipid Bilayer) NCMC_Free->Membrane Diffuses Through NCMC_Salt->NCMC_Free Releases M+ / Binds H+ NCMC_Salt->Membrane Diffuses Through Ion_Grad Disrupted Ion Gradients (↑ Cytosolic Ca2+ / ↓ pH Gradient) Membrane->Ion_Grad Shuttle Cycle FYN_PTK2 Inhibition of FYN & PTK2 (Kinase Signaling) Ion_Grad->FYN_PTK2 Signal Transduction Viral_Entry Blockade of Viral Entry (Clathrin-mediated Endocytosis) Ion_Grad->Viral_Entry Endosomal pH/Ca2+ modulation Fibrosis Inhibition of Fibrosis (↓ Collagen/α-SMA) FYN_PTK2->Fibrosis Therapeutic Effect Viral_Rep Inhibition of Viral Replication (Zika, SARS-CoV-2) Viral_Entry->Viral_Rep Therapeutic Effect

Figure 1: Mechanistic pathway of Nanchangmycin, illustrating the ionophore shuttle cycle and downstream inhibition of fibrotic and viral pathways.

Part 4: Experimental Protocols

Protocol: Generation of Nanchangmycin Free Acid

Most commercial sources supply the sodium salt. For specific mechanistic studies requiring the protonated form, or for chemical modification, the free acid must be generated in situ.

Materials:

  • Nanchangmycin Sodium Salt (Commercial)

  • Ethyl Acetate (EtOAc) - ACS Grade

  • Hydrochloric Acid (1M HCl)[3]

  • Saturated NaCl (Brine)[3]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Dissolution: Dissolve 100 mg of Nanchangmycin Sodium Salt in 10 mL of Ethyl Acetate.

  • Acidification: Add 10 mL of 1M HCl to the organic phase in a separatory funnel.

  • Partition: Shake vigorously for 2 minutes to allow proton exchange. The lipophilic free acid will remain in the EtOAc layer; Na⁺ ions will migrate to the aqueous layer.

  • Separation: Drain the aqueous layer.

  • Wash: Wash the organic layer twice with 10 mL of deionized water, then once with 10 mL of brine to remove residual acid and water.

  • Drying: Collect the organic layer and add anhydrous Na₂SO₄ (approx. 1-2 g) to absorb trace water. Let stand for 10 minutes.

  • Isolation: Filter off the solid Na₂SO₄ and evaporate the Ethyl Acetate under reduced pressure (Rotavap) at 40°C.

  • Result: The residue is Nanchangmycin Free Acid . Store at -20°C.

Protocol: Solubilization for Cell Culture (Stock Solution)

Objective: Prepare a stable 10 mM stock solution.

  • Solvent Choice: DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol if high concentrations (>10 mM) are needed for long-term storage, as evaporation can alter concentration.

  • Calculation:

    • Target Conc: 10 mM

    • MW (Free Acid): 867.12 g/mol

    • Mass: 1 mg[1][4]

    • Volume DMSO required:

      
      
      
  • Procedure: Add calculated DMSO to the vial. Vortex for 30 seconds. Solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Part 5: Biosynthesis & Production

Nanchangmycin is produced by Streptomyces nanchangensis (strain NS3226) via a Type I Polyketide Synthase (PKS) pathway.

  • Gene Cluster: The nan gene cluster (~132 kb) encodes the PKS machinery.

  • Assembly: The backbone is assembled from acetate and propionate units.

  • Tailoring: Post-PKS modifications include:

    • Epoxidation/Cyclization: Formation of the ether rings.

    • Glycosylation: The nanG genes encode the biosynthesis and attachment of the 4-O-methyl-L-rhodinose sugar.

    • Regulatory Genes: nanR1 and nanR2 are pathway-specific activators.

References
  • Rausch, K., et al. (2017). "Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus." Cell Reports. Link

  • Li, Y., et al. (2022). "Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells."[1] eLife. Link

  • Sun, Y., et al. (2002).[1] "A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin." Chemistry & Biology. Link

  • Dittmar, M., et al. (2021). "Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2." Cell Reports. Link

  • PubChem. "Nanchangmycin Compound Summary."[5][6] National Library of Medicine.[5] Link

Sources

Biosynthesis Pathway of Nanchangmycin in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nanchangmycin (NCM), a polyether ionophore antibiotic produced by Streptomyces nanchangensis (notably strain NS3226), represents a masterclass in modular polyketide synthase (PKS) engineering. Structurally identical to dianemycin, NCM has gained renewed attention not just for its insecticidal properties, but for its potent broad-spectrum antiviral activity, including efficacy against Zika and SARS-CoV-2.

This guide dissects the nan biosynthetic gene cluster, the atypical termination mechanism of its PKS assembly line, and the post-PKS tailoring steps that confer its biological activity. It is designed for researchers aiming to manipulate this pathway for titer improvement or combinatorial biosynthesis.

The nan Gene Cluster Architecture

The nan gene cluster spans approximately 130 kb and is characterized by a "split" PKS architecture, a feature distinguishing it from the contiguous organization seen in erythromycin or rapamycin clusters.

Genetic Organization

The cluster is flanked by resistance and regulatory genes, with the core biosynthetic machinery divided into two distinct loci separated by tailoring enzymes.[1]

  • PKS Core: The backbone is assembled by type I PKS megasynthases encoded by nanA1 through nanA6 (and potentially nanA7-A8 depending on ORF annotation updates).

  • The "Split" Region: Uniquely, the genes encoding oxidative tailoring enzymes (nanO, nanI) are nestled between the PKS coding sequences, suggesting tight temporal coupling between chain elongation and ring cyclization.

  • Sugar Biosynthesis: The nanG sub-cluster encodes the enzymes required for the synthesis and attachment of the sugar moiety, 4-O-methyl-L-rhodinose.

Visualization of the nan Cluster

The following diagram illustrates the functional grouping of the nan cluster.

NanCluster cluster_legend Legend Leg_PKS PKS Core (nanA) Leg_Tailor Tailoring (nanO/I/G) Leg_Reg Regulation (nanR) nanR1 nanR1 (SARP) nanA1 nanA1 (Mod 1-2) nanA2 nanA2 (Mod 3-5) nanA3 nanA3 (Mod 6-8) nanO nanO (Epoxidase) nanI nanI (Cyclase) nanA4 nanA4 (Mod 9-11) nanA5 nanA5 (Mod 12-13) nanA6 nanA6 (Mod 14) nanG_cluster nanG1-G5 (Glycosylation) nanR4 nanR4 (Repressor)

Figure 1: Schematic representation of the nan gene cluster showing the insertion of tailoring genes within the PKS core.

Polyketide Assembly Line (The Core)

The assembly of the nanchangmycin aglycone follows a canonical Type I PKS logic but concludes with a non-canonical termination step.

Initiation and Elongation
  • Loading Module: Utilizes Acetyl-CoA as the starter unit.

  • Extension Modules (1-14): The assembly line comprises 14 extension modules.

    • Extender Units: Predominantly Methylmalonyl-CoA (propionate units) and Malonyl-CoA (acetate units).

    • Reductive Loop: The variable presence of Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains dictates the oxidation state of the beta-carbon at each step, creating the complex stereochemistry of the polyether backbone.

The Termination Anomaly (CR Domain)

Unlike typical macrolide PKSs (e.g., DEBS) that end with a Thioesterase (TE) domain to cyclize the product, the nan PKS lacks a discrete terminal TE.

  • Mechanism: Module 14 contains a fused Chain Releasing (CR) domain downstream of the Acyl Carrier Protein (ACP14).[2]

  • Function: The CR domain, likely working in concert with the discrete enzyme NanE (a TE-like hydrolase), catalyzes the hydrolysis of the full-length polyketide chain from the PKS, releasing it as a linear carboxylic acid rather than a macrolactone. This linear intermediate is the obligate substrate for the subsequent oxidative cyclization.

Post-PKS Tailoring: The Maturation Phase

The biological activity of NCM is forged during the post-PKS phase. The transformation from a linear hydrophobic chain to a complex polyether ionophore involves three critical steps: Epoxidation, Cascade Cyclization, and Glycosylation.

Oxidative Cyclization (The nanO/nanI System)

This is the most chemically complex step.

  • Epoxidation (nanO): The flavin-dependent epoxidase nanO targets specific double bonds on the linear polyene intermediate.

  • Cascade Cyclization (nanI): The epoxide hydrolase/cyclase nanI triggers a cascade of ring closures. This "zipper" mechanism forms the characteristic tetrahydrofuran and tetrahydropyran rings that create the ion-binding pocket.

Glycosylation (nanG Sub-pathway)

The final step is the attachment of the sugar moiety, which is essential for solubility and pharmacological potency.

  • Sugar: 4-O-methyl-L-rhodinose.[1][3][4]

  • Enzymes: nanG1-G5 synthesize the NDP-sugar from glucose-1-phosphate.

  • Transfer: A specific glycosyltransferase attaches this sugar to the C-21 hydroxyl group of the aglycone.

Pathway Visualization

NanPathway Start Acetyl-CoA + (Methyl)Malonyl-CoA PKS Polyketide Assembly (nanA1-A6) Start->PKS Linear Linear Polyene Acid (Release by CR/NanE) PKS->Linear 14 Cycles Epox Poly-Epoxide Intermediate Linear->Epox NanO Aglycone Nanchangmycin Aglycone (Nanchangmycin B) Epox->Aglycone NanI (Cascade) Final Nanchangmycin Aglycone->Final NanG + NDP-Sugar NanO NanO (Epoxidation) NanI NanI (Cyclization) NanG NanG/M (Glycosylation)

Figure 2: Step-by-step biosynthetic conversion from precursors to bioactive Nanchangmycin.

Metabolic Engineering & Optimization Protocols

For researchers seeking to enhance titers or produce derivatives, the regulatory bottlenecks must be addressed.

Regulatory Engineering Strategy

The nan cluster is positively regulated by nanR1/R2 (SARPs) and negatively regulated by nanR4.

  • Hypothesis: Deletion of nanR4 derepresses the pathway, while overexpression of nanR1/R2 enhances flux.

  • Protocol: CRISPR-Cas9 mediated deletion of nanR4.

Protocol: CRISPR-Cas9 Editing of S. nanchangensis
  • Spacer Design: Select a 20bp spacer targeting the coding region of nanR4 (avoiding the HTH motif to ensure complete loss of function).

  • Vector Construction: Clone spacer into pCRISPomyces-2 (or similar Streptomyces-compatible Cas9 vector).

  • Conjugation:

    • Donor: E. coli ET12567/pUZ8002 (methylation deficient).

    • Recipient: S. nanchangensis spores (heat shocked at 50°C for 10 min).

    • Plate on MS agar + MgCl2 (10mM). Overlay with Nalidixic acid (to kill E. coli) and Apramycin (selection) after 16h.

  • Screening: PCR amplify the nanR4 locus from exconjugants. Sequence to confirm indel/deletion.

Fermentation Protocol

Standardized production of NCM requires specific media to support the high demand for propionate and acetate units.

ParameterSpecificationNotes
Seed Medium Tryptic Soy Broth (TSB)30g/L, 2 days at 28°C, 220 rpm.
Ferm. Medium Modified R5 or Millet-basedMillet (20g/L), Yeast Extract (5g/L), CaCO3 (2g/L), CoCl2 (trace).
Feeding Methyl Oleate or Soy OilAdds carbon source + antifoam. Polyethers require high lipid loads.
Duration 7–9 DaysProduction typically peaks at day 7.
pH Control 6.8 – 7.2Critical during the production phase (days 3-7).

Analytical Validation

Validating the production of Nanchangmycin requires differentiating it from its aglycone and potential shunt products.

LC-MS/MS Method[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 20 mins. Hold 5 mins.

  • Detection: ESI (+) Mode.

    • Target Mass: m/z ~887 [M+Na]+ (Calculated mass for C47H78O14 is ~866 Da).

    • Diagnostic Fragment: Look for loss of the sugar moiety (mass shift of -144 Da if 4-O-methyl-rhodinose).

References

  • Sun, Y., Zhou, X., Liu, J., Bao, K., Zhang, G., Tu, G., Kieser, T., & Deng, Z. (2002). "'Streptomyces nanchangensis', a producer of the insecticidal polyether antibiotic nanchangmycin and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters." Microbiology, 148(Pt 2), 361–371.[5] Link

  • Sun, Y., Zhou, X., Dong, H., Tu, G., Wang, M., Wang, B., & Deng, Z. (2003). "A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin." Chemistry & Biology, 10(5), 431–441. Link

  • Liu, T., You, D., Valenzano, C., Sun, Y., Li, J., Yu, H., ... & Deng, Z. (2006). "Identification of nanE as the thioesterase for polyether chain release in nanchangmycin biosynthesis." Chemistry & Biology, 13(9), 945-955. Link

  • Rausch, K., Hackett, C. G., Weinbren, N. L., Reeder, S. M., Sadovsky, Y., Hunter, J. J., ... & Coyne, C. B. (2017). "Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus." Cell Reports, 18(3), 804-815. Link

  • Oliynyk, M., Stark, C. B., Bhatt, A., Jones, M. A., Hughes-Thomas, Z. A., Wilkinson, C., ...[6] & Leadlay, P. F. (2003). "Analysis of the biosynthetic gene cluster for the polyether antibiotic monensin in Streptomyces cinnamonensis and proof of the role of monB and monC genes in oxidative cyclization." Molecular Microbiology, 49(5), 1179-1190. (Contextual reference for Monensin/Nanchangmycin homology). Link

Sources

Nanchangmycin as a polyether ionophore antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nanchangmycin: Mechanistic Profiling & Therapeutic Repurposing of a Polyether Ionophore Content Type: Technical Whitepaper / Laboratory Guide Audience: Drug Discovery Scientists, Virologists, and Oncology Researchers

Part 1: Executive Technical Synthesis

Nanchangmycin (NCMC) is a Type II polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis. Historically utilized in agriculture for its coccidiostat properties, NCMC has recently emerged as a high-value candidate for drug repurposing due to its potent ability to disrupt cellular ion homeostasis with high specificity.

Unlike standard small-molecule inhibitors that target a single enzymatic active site, NCMC functions as a cation exchanger . It inserts into lipid bilayers, facilitating the electroneutral exchange of monovalent cations (primarily Na⁺) for protons (H⁺). This biophysical action triggers a cascade of downstream effects—most notably the neutralization of endolysosomal pH and the disruption of mitochondrial gradients—which are lethal to specific viral lifecycles and multidrug-resistant (MDR) cancer stem cells.

This guide provides the structural logic, validated mechanisms, and experimental protocols required to utilize Nanchangmycin in advanced therapeutic screening.

Part 2: Chemical Biology & Mechanism of Action

2.1 Structural Determinants

NCMC (C₄₇H₇₇NaO₁₄, MW: ~889.1 Da) is characterized by a macrocyclic ring containing multiple tetrahydrofuran and tetrahydropyran moieties. Its exterior is lipophilic, allowing membrane insertion, while its interior contains oxygen atoms that coordinate cations.

  • Solubility Profile: Highly lipophilic. Insoluble in water; soluble in DMSO, Methanol, and Chloroform.

  • Stability: Susceptible to acid hydrolysis. Stock solutions in DMSO are stable at -20°C for months but degrade with repeated freeze-thaw cycles.

2.2 The Ionophore Mechanism (The "H⁺/Na⁺ Antiport")

The core bioactivity of NCMC relies on its ability to collapse transmembrane gradients.

  • Insertion: The drug partitions into the cell membrane or organelle membranes (lysosomes/Golgi).

  • Binding: At the membrane interface, the deprotonated carboxyl group binds a metal cation (Na⁺).

  • Transport: The neutral complex diffuses across the membrane.

  • Release & Exchange: The cation is released into the lumen/cytosol, and a proton (H⁺) is bound for the return trip.

Physiological Consequence: This cycle effectively pumps protons out of acidic organelles (raising pH) while pumping Na⁺ in. This "lysosomal alkalization" is the primary driver of its antiviral activity.

Part 3: Therapeutic Frontiers & Signaling Pathways

3.1 Antiviral Activity: The Entry Blockade

NCMC is a broad-spectrum inhibitor of enveloped viruses that require low-pH endosomal fusion.

  • Target: Endosomal acidification.

  • Effect: Viruses like Zika (ZIKV) , Dengue (DENV) , and SARS-CoV-2 enter cells via clathrin-mediated endocytosis.[1] They rely on the acidic environment of the late endosome to trigger conformational changes in their envelope proteins (e.g., E protein in Flaviviruses) to fuse with the host membrane.

  • Mechanism: By neutralizing endosomal pH, NCMC arrests the virus inside the vesicle, preventing the release of the viral genome into the cytoplasm.

3.2 Oncology: Targeting the Otub1/c-Maf Axis

In Multiple Myeloma (MM), NCMC has demonstrated a unique non-ionophore-dependent mechanism (or downstream consequence thereof).

  • Target: The deubiquitinase Otub1 .

  • Mechanism: Otub1 normally stabilizes the oncogenic transcription factor c-Maf .[2][3] NCMC inhibits Otub1, promoting the polyubiquitination and proteasomal degradation of c-Maf.[2][3][4][5]

  • Result: Downregulation of c-Maf targets (CCND2, ITGB7) and induction of apoptosis.[2][3]

3.3 Visualization of Signaling Logic

Nanchangmycin_Mechanism cluster_Ion Ion Homeostasis Disruption cluster_Antiviral Antiviral Pathway cluster_Oncology Anticancer (Myeloma) NCMC Nanchangmycin (Lipophilic Ionophore) Membrane Lipid Bilayer Insertion NCMC->Membrane Otub1 Otub1 (Deubiquitinase) NCMC->Otub1 Inhibits Proteasome Proteasomal Degradation NCMC->Proteasome Promotes c-Maf Ubiquitination Na_Influx Na+ Influx Membrane->Na_Influx Exchanges H_Efflux H+ Efflux (Proton Drain) Membrane->H_Efflux Exchanges pH_Rise Endosomal/Lysosomal Alkalization (pH ↑) H_Efflux->pH_Rise Viral_Fusion Viral Envelope Fusion pH_Rise->Viral_Fusion Inhibits Conformational Change Block_Entry BLOCK: Viral Genome Release Viral_Fusion->Block_Entry cMaf c-Maf Protein (Oncogene) Otub1->cMaf Normally Stabilizes Proteasome->cMaf Degrades

Figure 1: Dual-mechanistic pathway of Nanchangmycin. Left branch: Ionophore-driven endosomal alkalization blocking viral entry. Right branch: Inhibition of Otub1 leading to c-Maf degradation in cancer cells.[3]

Part 4: Experimental Protocols

Protocol A: Compound Solubilization & Handling

Rationale: NCMC is hydrophobic.[6] Improper handling leads to precipitation and false negatives in screening.

  • Stock Preparation (10 mM):

    • Weigh 8.89 mg of Nanchangmycin powder.[7]

    • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C.

  • Working Solution:

    • Dilute stock into serum-free media immediately prior to use.

    • Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

Protocol B: Viral Entry Inhibition Assay (Zika/Dengue Model)

Rationale: To validate NCMC as an entry inhibitor, one must distinguish between binding, entry, and replication.

Materials:

  • Vero E6 or U2OS cells.[1][8]

  • Zika Virus (e.g., PRVABC59 strain).

  • 4% Paraformaldehyde (PFA).

  • Anti-Flavivirus Envelope Antibody (4G2).

Step-by-Step Workflow:

  • Seeding: Plate cells (10,000/well) in a 96-well optical bottom plate. Incubate 24h.

  • Pre-treatment: Treat cells with NCMC (Serial dilution: 0.01 µM – 10 µM) for 1 hour at 37°C.

    • Control: Use Bafilomycin A1 (known acidification inhibitor) as a positive control.

  • Infection (Synchronized):

    • Cool cells to 4°C (stops endocytosis, allows binding).

    • Add virus (MOI 1.0) on ice for 1 hour.

    • Wash 3x with cold PBS to remove unbound virus.

  • Internalization: Shift temperature to 37°C to trigger entry. Maintain NCMC presence.

  • Time-of-Addition (TOA) Check:

    • Set A (Entry): Add NCMC only during the first 2 hours post-temperature shift.

    • Set B (Replication): Add NCMC only after 4 hours post-shift.

  • Fixation & Staining: Fix with 4% PFA at 24h post-infection. Permeabilize and stain with 4G2 antibody.

  • Readout: High-content imaging. Count % infected cells (dsRNA positive or Envelope positive).

Data Interpretation:

  • If NCMC is an entry inhibitor, Set A will show high inhibition, while Set B will show minimal inhibition.

Protocol C: Cytotoxicity Counter-Screen (MTS Assay)

Rationale: Ionophores have a narrow therapeutic index. You must calculate the Selectivity Index (SI = CC50 / EC50).

  • Seed cells (same line as Protocol B) in 96-well plates.

  • Treat with NCMC (0.01 µM – 100 µM) for 48 hours.

  • Add 20 µL MTS reagent (CellTiter 96® AQueous One).

  • Incubate 1-4 hours at 37°C.

  • Measure absorbance at 490 nm.

  • Threshold: If CC50 < 5x the antiviral EC50, the compound is likely acting via host toxicity rather than specific antiviral mechanisms.

Part 5: Quantitative Data Summary

Table 1: Comparative Efficacy of Nanchangmycin

Target / ModelEC50 / IC50Mechanism NoteReference
Zika Virus (Vero cells) ~0.1 - 0.4 µMBlocks endosomal fusion (Entry)[1]
SARS-CoV-2 (Calu-3) ~1.5 µMViral entry inhibition[2]
Multiple Myeloma (MM.1S) ~0.5 µMc-Maf degradation (Otub1 axis)[3]
Breast Cancer Stem Cells 0.28 µMSuperior to Salinomycin[4]
Toxicity (Fibroblasts) CC50 > 10 µMTherapeutic window exists but is narrow[1]

Part 6: Screening Workflow Visualization

Screening_Workflow cluster_Validation Validation Phase Start Compound Library (NCMC Analogs) Screen_1 Primary Screen (Viral CPE / Viability) Start->Screen_1 Hit_ID Hit Identification (>50% Inhibition) Screen_1->Hit_ID Select Hits TOA Time-of-Addition (Entry vs Replication) Hit_ID->TOA Tox Cytotoxicity (CC50 Determination) Hit_ID->Tox Mechanism Mechanistic Confirmation (Lysosomal pH / c-Maf) TOA->Mechanism If Entry Blocked Tox->Mechanism If SI > 10

Figure 2: High-throughput screening logic for validating Nanchangmycin candidates. The workflow prioritizes distinguishing specific bioactivity from general ionophore-induced toxicity.

Part 7: References

  • Rausch, K., et al. (2017).[9] Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus.[9][10] Cell Reports, 18(3), 804-815.

  • Dittmar, M., et al. (2021). Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2. Cell Reports, 35(1), 108959.

  • Xu, Y., et al. (2020).[4][5] Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf.[3] Cell Death & Disease, 11, 818.[2]

  • Huang, X., et al. (2018).[4] Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells. Journal of Agricultural and Food Chemistry, 66(33), 8713-8721.

Sources

An In-Depth Technical Guide to Nanchangmycin: Free Acid Versus Salt Forms in Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed technical analysis of nanchangmycin, focusing on the critical differences between its free acid and salt forms. By understanding the distinct physicochemical properties and their implications, researchers can optimize experimental design, ensure data integrity, and unlock the full potential of this potent polyether ionophore.

Introduction to Nanchangmycin: A Potent Modulator of Ion Homeostasis

Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis.[1] Structurally, it is a complex molecule featuring multiple cyclic ether rings and a terminal carboxylic acid group.[1][2] This carboxylic acid is the linchpin of its chemical versatility and the primary determinant of its behavior in experimental systems.

Like other carboxyl polyethers, nanchangmycin's primary mechanism of action is its function as an ionophore.[1][3][4] It forms lipid-soluble complexes with cations, such as K+, Na+, and Ca2+, and transports them across biological membranes.[2][3][5] This process disrupts the vital electrochemical gradients essential for a multitude of cellular functions, leading to its observed antibacterial, antiviral, anticancer, and antifibrotic activities.[1][6][7][8] The choice between using nanchangmycin as a free acid or in a salt form is not trivial; it is a fundamental decision that profoundly impacts its solubility, stability, and bioavailability, thereby influencing experimental outcomes.

The Core Chemistry: A Tale of a Single Proton

The key difference between nanchangmycin free acid and its salt form lies in the state of its terminal carboxylic acid group.

  • Nanchangmycin Free Acid: The molecule exists in its protonated form (-COOH). This is the natural, uncharged state of the compound as isolated.

  • Nanchangmycin Salt: The acidic proton is replaced by a cation, most commonly a sodium ion (Na+), to form a carboxylate salt (-COO⁻ Na⁺). This conversion is a straightforward acid-base reaction.

The decision to use one form over the other is dictated by the intended application and the solvent system employed.

cluster_0 Chemical Forms of Nanchangmycin FreeAcid Nanchangmycin Free Acid (R-COOH) Lipophilic Salt Nanchangmycin Sodium Salt (R-COO⁻ Na⁺) More Hydrophilic FreeAcid->Salt + NaOH (Base) Salt->FreeAcid + HCl (Acid)

Caption: Reversible conversion between nanchangmycin free acid and its sodium salt form.

Comparative Physicochemical Properties: A Head-to-Head Analysis

The protonation state of the carboxyl group dramatically alters the molecule's physical properties. Understanding these differences is crucial for proper handling, formulation, and application in research.

PropertyNanchangmycin Free AcidNanchangmycin Salt (e.g., Sodium Salt)Rationale & Experimental Causality
Solubility Soluble in organic solvents like DMSO, ethanol, and methanol.[1] Poorly soluble in aqueous buffers.Generally exhibits higher solubility in aqueous solutions and polar protic solvents. Lower solubility in non-polar organic solvents.The ionic carboxylate group (-COO⁻ Na⁺) in the salt form can form stronger interactions with polar water molecules, enhancing aqueous solubility. The neutral -COOH group in the free acid form contributes to its overall lipophilicity, favoring dissolution in organic solvents.
Stability The solid form is generally stable. In solution, stability can be pH-dependent. Long-term storage of solutions is typically at -20°C or -80°C.The solid salt form can be more stable and less reactive, potentially offering a longer shelf-life.[9] Amorphous salts are known for their high stability against crystallization.[9]The deprotonated carboxylate is less reactive than the acidic proton of the free acid. This can prevent unwanted side reactions during formulation or storage, particularly in complex mixtures.
Hygroscopicity Generally less hygroscopic.May be more hygroscopic due to the ionic nature of the salt.The ionic character of salts can attract and retain water molecules from the atmosphere more readily than the less polar free acid form. This requires careful storage in desiccated conditions.
Handling & Formulation Ideal for preparing high-concentration stock solutions in DMSO for in vitro cell culture experiments.Preferred for direct formulation in aqueous vehicles (e.g., PBS, saline) for in vivo studies or for in vitro assays where organic solvents are undesirable.The choice is a trade-off between the convenience of a universal DMSO stock (free acid) and the need for a biocompatible, aqueous formulation (salt form), which can improve bioavailability and reduce vehicle-related toxicity.
Impact on Research Design and Data Interpretation

The selection of the appropriate form of nanchangmycin is a critical experimental parameter that directly influences data quality and interpretation.

4.1 In Vitro and Cell Culture Assays

For most cell-based experiments, nanchangmycin free acid is used to prepare a concentrated stock solution in 100% DMSO.[1] This stock is then serially diluted into the aqueous cell culture medium to achieve the desired final concentration.

Causality Behind the Choice:

  • Solubility Limit: The primary challenge is ensuring the compound does not precipitate upon dilution into the aqueous medium. The final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. If the final working concentration of nanchangmycin exceeds its solubility limit in the medium, the effective concentration will be lower than the calculated concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).

  • Vehicle Controls: It is imperative to include a vehicle control group (cells treated with the same final concentration of DMSO without the compound) to distinguish the effects of nanchangmycin from any effects of the solvent.

Using a salt form could, in theory, allow for the preparation of an aqueous stock solution, eliminating the need for DMSO. However, the stability of nanchangmycin in aqueous solution over time would need to be rigorously validated.[10]

cluster_workflow Experimental Workflow: Cell-Based Assay start Nanchangmycin Free Acid (Solid Powder) stock Prepare 10 mM Stock in 100% DMSO start->stock Dissolve dilute Serially Dilute Stock in Cell Culture Medium stock->dilute Dilute treat Treat Cells in 96-Well Plate (Final DMSO < 0.5%) dilute->treat Add to cells incubate Incubate (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTT, MTS) incubate->assay end Measure Absorbance & Calculate IC50 assay->end

Caption: Standard workflow for using Nanchangmycin free acid in cell culture experiments.

4.2 In Vivo Studies

For animal studies, the formulation and route of administration are paramount. The goal is to deliver a precise dose in a biocompatible vehicle that maximizes bioavailability.

Causality Behind the Choice:

  • Aqueous Vehicles: The salt form of nanchangmycin is often preferred for in vivo work because its enhanced aqueous solubility allows for formulation in simple, isotonic vehicles like saline or PBS.[11][12] This is ideal for routes like intraperitoneal (IP) or intravenous (IV) injection.

  • Complex Vehicles: If only the free acid is available, a more complex vehicle containing co-solvents (e.g., Tween 80, PEG400, DMSO) may be required to keep the compound in solution. These vehicles can have their own physiological effects and must be carefully controlled for.

  • Bioavailability: The choice between free acid and salt can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The more soluble salt form may be absorbed more rapidly and completely from the injection site.

The Unifying Mechanism of Action

At the molecular level, the biological activity of nanchangmycin is mediated by the deprotonated carboxylate anion. In the physiological environment of a cell culture medium or extracellular fluid (pH ≈ 7.4), the carboxylic acid group (pKa typically ~4-5) of the free acid form will readily deprotonate to the anionic carboxylate.

Therefore, regardless of whether you start with the free acid or the salt, the active species interacting with cell membranes is the same nanchangmycin anion. The initial choice of free acid versus salt is primarily a pharmaceutical and formulation consideration to ensure effective delivery to the biological target.

This anion disrupts cellular homeostasis through several key mechanisms:

  • Ion Gradient Disruption: It facilitates an electroneutral exchange of cations for protons (e.g., K⁺/H⁺), collapsing transmembrane ion gradients.[5][13]

  • Increased Cytosolic Calcium: By transporting Ca²⁺ into the cytoplasm, it can trigger various downstream signaling pathways.[6][7]

  • Mitochondrial Stress: The disruption of ion gradients across the mitochondrial membrane can impair mitochondrial function, reduce ATP production, and increase reactive oxygen species (ROS).[6][14][15][16]

  • Downstream Signaling Inhibition: These primary effects lead to the modulation of complex signaling networks, such as the inhibition of FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) pathways observed in hepatic stellate cells.[7][11]

cluster_pathway Nanchangmycin's Cellular Mechanism of Action NCMC Nanchangmycin Anion (at cell membrane) Membrane Disruption of Transmembrane Ion Gradients (K⁺, Na⁺, H⁺) NCMC->Membrane Calcium Increased Intracellular [Ca²⁺] NCMC->Calcium Mito Mitochondrial Dysfunction (Impaired ΔΨ, Reduced ATP) Membrane->Mito Calcium->Mito Signal Inhibition of Kinase Signaling (e.g., FYN, PTK2, MAPK) Calcium->Signal ROS Increased ROS Production Mito->ROS Apoptosis Cellular Stress & Apoptosis / Inactivation Mito->Apoptosis ROS->Signal Signal->Apoptosis

Caption: Signaling effects following Nanchangmycin-induced ion gradient disruption.

Validated Experimental Protocols

The following protocols provide a starting point for researchers. They must be optimized for specific cell lines and experimental conditions.

Protocol 1: Preparation of Nanchangmycin Free Acid Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh out the required amount of nanchangmycin free acid powder (Molecular Weight: ~867.1 g/mol for the free acid, check supplier data) in a sterile microcentrifuge tube. For 1 mL of 10 mM stock, use 0.867 mg.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Sterilization: The DMSO stock is considered sterile. No further filtration is needed.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Protocol 2: Cell Viability Determination using MTT Assay

This protocol is a standard method to determine the IC50 value of nanchangmycin.[17]

  • Cell Seeding: Seed your target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare serial dilutions of the 10 mM nanchangmycin DMSO stock in complete cell culture medium. Ensure the DMSO concentration is constant across all treatments, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of nanchangmycin (and the vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 3: Measurement of Cytosolic Calcium Flux

This protocol uses a fluorescent indicator to measure changes in intracellular calcium following nanchangmycin treatment.[7][11]

  • Cell Seeding: Seed cells on a black-wall, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading: Wash the cells once with warm HBSS (Hank's Balanced Salt Solution). Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., Fluo-4 NW calcium assay kit).[11]

  • Incubation: Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with warm HBSS to remove excess dye. Add back 100 µL of HBSS to each well.

  • Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm for Fluo-4) for 1-2 minutes.

  • Compound Injection: Inject a concentrated solution of nanchangmycin (or a positive control like ionomycin) to reach the desired final concentration.

  • Post-Injection Reading: Immediately continue to measure the fluorescence kinetically for 5-15 minutes to capture the rapid increase in intracellular calcium.

  • Data Analysis: Express the change in fluorescence as a ratio over baseline (F/F₀) or as relative fluorescence units (RFU).

Conclusion: An Informed Choice for Robust Science

Nanchangmycin is a powerful research tool with a complex mechanism of action rooted in the fundamental process of ion transport. The distinction between its free acid and salt forms is not merely semantic but a critical variable with significant practical consequences. The free acid, soluble in organic solvents, is the workhorse for preparing DMSO-based stock solutions for in vitro screening. The salt form, with its enhanced aqueous solubility, offers a distinct advantage for developing biocompatible formulations for in vivo research. By understanding the underlying chemistry and selecting the appropriate form for the task at hand, researchers can ensure the reliability, reproducibility, and ultimate success of their investigations.

References
  • Nanchangmycin: A Technical Guide to its Chemical Structure and Properties - Benchchem.
  • Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC.
  • Polyether Ionophore Antibiotics - AG Scientific.
  • Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC.
  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms | Microbiology Spectrum - ASM Journals.
  • Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell
  • Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell
  • Natural Polyether Ionophores and Their Pharmacological Profile - MDPI.
  • Affinity-based protein profiling of the antiviral natural product nanchangmycin - RSC Publishing.
  • Polyether ionophore resistance in a one health perspective - Frontiers.
  • Nanchangmycin: Application Notes and Experimental Protocols for Cell Culture - Benchchem.
  • Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf - PMC - NIH.
  • Tetracycline Antibiotics Impair Mitochondrial Function and Its Experimental Use Confounds Research.
  • Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Prolifer
  • Figures and data in Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell
  • Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell
  • Antibiotics causing mitochondria stress and ATP restriction also...
  • Unlocking Drug Longevity: The Crucial Role of Stability Studies | Almac.
  • Amorphous Drug–Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid) - Pharma Excipients.

Sources

Technical Guide: Genetic Organization of the Nanchangmycin Gene Cluster

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

Nanchangmycin (NCM) is a polyether ionophore antibiotic produced by Streptomyces nanchangensis NS3226. Structurally analogous to dianemycin and monensin, it is characterized by a complex polyketide backbone featuring a bis-spiroacetal ring system and a specific glycosylation pattern (4-O-methyl-L-rhodinose).

While historically noted for insecticidal and antibacterial activity (Gram-positive), NCM has recently garnered high-priority status in drug development due to its broad-spectrum antiviral potency , specifically as a potent inhibitor of Zika virus (ZIKV) entry. It acts by stalling clathrin-mediated endocytosis, preventing the viral payload from escaping endosomes.

This guide details the genetic architecture of the nan gene cluster (~132 kb), the enzymatic logic of its biosynthesis, and protocols for its manipulation.

Genetic Architecture of the nan Cluster

The nan gene cluster is a Type I Polyketide Synthase (PKS) system, but it deviates from the canonical "collinear" organization found in erythromycin biosynthesis. The cluster is physically split into two distinct loci separated by a "functional core" of tailoring enzymes.[1]

The Split-PKS Organization

The 14 modules required to assemble the carbon backbone are distributed across 11 Open Reading Frames (ORFs), designated nanA1–nanA11 .[2]

Gene GroupORFsDirectionFunction
Left Flank nanA1 – nanA6Forward (

)
Encodes the Loading Module and Extension Modules 1–9 .
Right Flank nanA7 – nanA11Reverse (

)
Encodes Extension Modules 10–14 . Note: nanA11 likely contains the final module.
Central Core nanI, nanO, nanEReverse (

)
Located between the two PKS flanks. Regulates oxidative cyclization and chain release.
The Central Tailoring Core

Unlike macrolides where tailoring happens after chain release, Nanchangmycin undergoes oxidative cyclization while anchored to the PKS.

  • nanO: Cytochrome P450 epoxidase.

  • nanI: Epoxide hydrolase/cyclase (putative).

  • nanE: A unique enzyme functioning as both an epoxide hydrolase and the Thioesterase (TE) for chain release.

Biosynthetic Logic: The Assembly Line

The carbon skeleton is assembled from 1 Acetate starter unit (via decarboxylated Malonyl-CoA) and 14 Extender units (4 Malonyl-CoA + 10 Methylmalonyl-CoA).

PKS Module Flow Visualization

The following diagram illustrates the non-linear genetic arrangement vs. the linear biochemical flow.

Nanchangmycin_PKS cluster_0 Left Flank (nanA1-A6) cluster_1 Right Flank (nanA7-A11) cluster_2 Central Tailoring Core Load Loading (Acetate) Mod1_9 Modules 1-9 (Elongation) Load->Mod1_9 Transfer Mod10_13 Modules 10-13 (Elongation) Mod1_9->Mod10_13 Inter-peptide Transfer Mod14 Module 14 (ACP-Bound) Mod10_13->Mod14 Full Length Chain NanO NanO (Epoxidation) Mod14->NanO Tethered Substrate NanI NanI (Cyclization) NanO->NanI Epoxide Intermediate NanE NanE (Release/TE) NanI->NanE Cyclized Polyether Final Nanchangmycin Aglycone NanE->Final Release

Caption: Biochemical flow from PKS assembly (Blue/Red) to the unique ACP-bound oxidative cyclization (Green).

Post-PKS Modification & Regulation

Glycosylation Pathway

The biological activity of NCM is heavily dependent on the sugar moiety attached at C-19. This is controlled by the nanG operon.

  • Sugar: 4-O-methyl-L-rhodinose.[3]

  • Key Enzymes:

    • nanG1–G4: Biosynthesis of the nucleotide-activated sugar (L-rhodinose precursor) from Glucose-1-phosphate.

    • nanM: Methyltransferase (4-O-methylation).

    • nanG5: Glycosyltransferase (transfers the sugar to the aglycone).[4]

Regulatory Network

Production is tightly controlled, likely to prevent suicide (autotoxicity) before resistance mechanisms are active.

  • Activators (SARP Family): nanR1 and nanR2. Both are required for transcription of the PKS genes. Overexpression of these leads to significant titer increases (3-fold).[5]

  • Repressor (AraC Family): nanR4. Deletion of nanR4 increases nanR1/R2 expression, boosting production.[5]

Experimental Protocols

Protocol: CRISPR-Cas9 Activation of the nan Cluster

To study NCM variants or increase yield, manipulating the regulatory genes is the most robust strategy.

Objective: Deletion of repressor nanR4 to boost production.

Materials:

  • Vector: pCRISPomyces-2 (or similar Streptomyces-compatible Cas9 vector).

  • Host: S. nanchangensis NS3226.[3][5][6]

  • Selection: Apramycin (50 µg/mL).

Workflow:

  • Spacer Design: Select a 20bp protospacer within nanR4 (ensure high GC content, typical of Streptomyces).

  • Homology Arm Assembly: Amplify 1kb upstream and 1kb downstream of nanR4. Fuse these using Gibson Assembly into the vector to act as the repair template (deleting the gene).

  • Conjugation:

    • Transform plasmid into E. coli ET12567/pUZ8002 (methylation-deficient donor).

    • Mix donor E. coli with S. nanchangensis spores (1:10 ratio) on MS agar + 10mM MgCl2.

    • Incubate at 30°C for 16-20h.

    • Overlay with water containing Nalidixic acid (kills E. coli) and Apramycin.

  • Screening:

    • Pick exconjugants after 5-7 days.

    • Verify deletion via Colony PCR using primers flanking the nanR4 locus.

    • Validation: Ferment in CSM medium for 7 days; extract with Ethyl Acetate; analyze via HPLC-MS (Target mass: [M+Na]+ = 887.5 for NCM).

Pathway Engineering Logic

The following diagram details the decision tree for engineering the cluster for novel derivatives.

Nan_Engineering Start Goal: Novel Nanchangmycin Analog Decision1 Modify Backbone? Start->Decision1 Decision2 Modify Sugar? Decision1->Decision2 No AT_Swap AT Domain Swap (nanA Genes) Decision1->AT_Swap Yes KR_KO KR Domain Knockout (Alter Stereochem) Decision1->KR_KO Yes Sugar_KO Delete nanG5 (Aglycone Prod.) Decision2->Sugar_KO Remove Sugar Sugar_Swap Express heterologous Glycosyltransferase Decision2->Sugar_Swap Change Sugar Result Verify Bioactivity (Zika/Antibacterial) AT_Swap->Result KR_KO->Result Sugar_KO->Result Sugar_Swap->Result

Caption: Strategic workflow for combinatorial biosynthesis of NCM analogs.

References

  • Sun, Y., et al. (2003). A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin.[3] Chemistry & Biology, 10(5), 431-441.[3] Link

  • Rausch, K., et al. (2017). Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. Cell Reports, 18(3), 804-815. Link

  • Yu, Q., et al. (2012). The biosynthesis of the polyether antibiotic nanchangmycin is controlled by two pathway-specific transcriptional activators. Archives of Microbiology, 194(6), 415-426. Link

  • Liu, T., et al. (2006). Chemistry and biology of the polyether ionophore nanchangmycin. Current Opinion in Chemical Biology. (Contextual grounding for structure-activity relationships). Link(Note: Linked to primary cluster paper for verification of core facts).

Sources

Methodological & Application

High-Performance Guide: Using Nanchangmycin (Free Acid) in Mammalian Cell Culture

[1]

Abstract Nanchangmycin (NCMC) is a potent polyether ionophore antibiotic derived from Streptomyces nanchangensis.[1][2] While originally characterized for its antibacterial and insecticidal properties, recent high-throughput screenings have repositioned NCMC as a high-value tool in mammalian cell biology.[3] It exhibits broad-spectrum antiviral activity (Zika, Dengue, SARS-CoV-2) by blocking endosomal acidification and demonstrates selective cytotoxicity against cancer stem cells (CSCs) via Wnt/

3

Chemical & Physical Properties

Understanding the physicochemical nature of Nanchangmycin Free Acid is critical for accurate dosing. Unlike its sodium salt counterpart, the free acid form requires specific attention to molecular weight adjustments during molarity calculations.

PropertySpecificationNotes
Compound Name Nanchangmycin (Free Acid)Also known as Nanchangmycin A
CAS Number 65101-87-3Verify specific CAS on vendor vial (Salt vs Acid)
Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Free Acid form
Molecular Weight ~867.1 g/mol Note:[3][4][5][6][7][8][9][10][11][12] Na-Salt is ~889.1 g/mol .[3][13] Adjust calculations accordingly.
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water/aqueous buffers
Appearance White to off-white powder
Storage (Solid) -20°C (Desiccated)Protect from light and moisture
Storage (Solution) -20°C or -80°CStable for 1-3 months in DMSO; avoid freeze-thaw cycles

Preparation & Handling Protocol

Stock Solution Preparation (10 mM)

Objective: Create a stable, high-concentration master stock to minimize DMSO volume in final culture.

Materials:

  • Nanchangmycin Free Acid (Powder)[3]

  • Anhydrous DMSO (Cell Culture Grade,

    
    99.9%)[3]
    
  • Vortex mixer[3]

  • Amber glass vials or light-protected polypropylene tubes[3]

Protocol:

  • Calculate Mass: Determine the mass of NCMC required.

    • Formula:

      
      [3]
      
    • Example: To make 1 mL of 10 mM stock using MW 867.1:

      
      [3]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the powder.

    • Critical Step: Vortex vigorously for 30–60 seconds. Polyether ionophores can be sticky; ensure no powder remains on the tube walls.

    • Visual Check: Solution should be clear and colorless. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 20–50

    
    L) to prevent repeated freeze-thaw degradation. Store at -20°C.
    
Working Solution Preparation

Objective: Dilute stock into culture media for treatment.

  • Vehicle Control: Always prepare a "DMSO-only" control matching the highest DMSO concentration used in the treatment group (typically <0.5% v/v).[3][14]

  • Serial Dilution: Perform intermediate dilutions in DMSO before adding to media to prevent precipitation. Do not dilute directly from 10 mM stock into aqueous media if the final concentration is high.

Mechanism of Action & Signaling Pathways

Nanchangmycin acts as a cation ionophore, facilitating the transport of ions (likely

Nanchangmycin_Mechanismcluster_AntiviralAntiviral Pathway (Zika/Dengue)cluster_AnticancerAnticancer Pathway (CSCs)NCMCNanchangmycin (Free Acid)Ion_FluxDisruption of Ion Gradients(Na+/H+ Exchange)NCMC->Ion_FluxPrimary ActionSEC11ATarget: SEC11A(Signal Peptidase Complex)NCMC->SEC11ABindingMito_StressMitochondrial Stress(ROS Accumulation)NCMC->Mito_StressWnt_InhibInhibition of Wnt/Beta-cateninNCMC->Wnt_InhibEndosomeEndosomal pH Neutralization(Prevents Acidification)Ion_Flux->EndosomeFusion_BlockBlock Viral Envelope FusionEndosome->Fusion_BlockEntry_InhibInhibition of Viral Entry/ReplicationFusion_Block->Entry_InhibSEC11A->Fusion_BlockImpaired ProcessingApoptosisApoptosis / Cell DeathMito_Stress->ApoptosisAutophagyInduction of Autophagy(LC3A/B Activation)Wnt_Inhib->AutophagyAutophagy->Apoptosis

Caption: Dual mechanism of Nanchangmycin affecting viral entry via endosomal pH modulation and inducing cancer cell death via Wnt inhibition and mitochondrial stress.[3]

Application Note 1: Broad-Spectrum Antiviral Assay

Context: Nanchangmycin inhibits the entry of enveloped viruses (Zika, West Nile, Dengue) by preventing the acidification of endosomes required for viral fusion.

Protocol: Viral Entry Inhibition Assay

Cell Line: Vero, U2OS, or Huh-7 cells.[3] Reagents: 10 mM NCMC Stock, Viral Inoculum (e.g., ZIKV MOI 0.1 - 1.0).[3]

  • Seeding: Plate cells in 96-well plates (10,000 cells/well) and incubate overnight to reach 80% confluency.

  • Pre-treatment (Optional but Recommended):

    • Dilute NCMC in culture media to

      
       the desired final concentration (e.g., for 1 
      
      
      M final, prepare 2
      
      
      M).
    • Add to cells 1 hour prior to infection.[10]

    • Dose Range: 0.01

      
      M – 2.0 
      
      
      M. (IC50 is typically ~0.1–0.4
      
      
      M).[3]
  • Infection:

    • Add virus directly to the drug-containing media (or remove media, add virus + drug mix).[3]

    • Incubate for 1 hour at 37°C to allow adsorption.

  • Post-Infection Incubation:

    • Remove inoculum (if necessary) and replace with fresh media containing NCMC.

    • Incubate for 24–48 hours.[10]

  • Readout:

    • Immunofluorescence: Fix cells (4% PFA), permeabilize, and stain for viral envelope protein (e.g., 4G2 antibody).[3]

    • qRT-PCR: Extract RNA from supernatant/cells to quantify viral genome copies.[3][6]

Validation Criteria:

  • Positive Control: Chloroquine or Bafilomycin A1 (known endosomal acidification inhibitors).

  • Toxicity Check: Run a parallel uninfected plate with NCMC to ensure reduction in viral signal is not due to host cell death.

Application Note 2: Targeting Cancer Stem Cells (CSCs)

Context: NCMC selectively targets CSCs by inhibiting the Wnt/

3
Protocol: 3D Tumorsphere Formation Assay

Cell Line: Breast cancer (MCF-7, MDA-MB-231) or Osteosarcoma lines.[3] Reagents: Ultra-low attachment plates, Stem cell media (DMEM/F12 + EGF + bFGF + B27).[3]

  • Preparation: Dissociate cells into a single-cell suspension. Ensure >95% viability.

  • Seeding: Plate cells at low density (e.g., 1,000–5,000 cells/well) in ultra-low attachment 96-well plates in stem cell media.

  • Treatment:

    • Add NCMC at day 0 (at seeding) or day 3 (established spheres).[3]

    • Dose Range: 0.1

      
      M – 5.0 
      
      
      M.
    • Note: CSCs are often sensitive at lower concentrations (0.1–1.0

      
      M) compared to bulk tumor cells.[3]
      
  • Incubation: Incubate for 5–7 days without disturbing the spheres.

  • Analysis:

    • Microscopy: Image spheres and calculate diameter/volume.

    • Viability: Add CellTiter-Glo® 3D reagent directly to wells.[3] Shake for 5 mins, read luminescence.

Experimental Workflow Diagram

Workflowcluster_PrepPreparationcluster_ExpCell Culture Treatmentcluster_ReadoutAnalysisPowderNCMC Powder(Free Acid)Stock10 mM Stock(in DMSO)Powder->StockDilutionWorking Solution(Media + <0.5% DMSO)Stock->DilutionTreatAdd NCMC(0.1 - 5 µM)Dilution->TreatCellsMammalian Cells(Adherent/Suspension)Cells->TreatIncubateIncubate24-72 HoursTreat->IncubateAssay1Antiviral:Viral Titer/IFIncubate->Assay1Assay2Anticancer:Viability/Sphere SizeIncubate->Assay2

Caption: Step-by-step workflow from stock preparation to final analytical readout.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Rapid dilution or high concentrationPredilute in DMSO to 100x working conc, then add dropwise to vortexing media.[3] Keep final conc < 10

M if possible.
High Cytotoxicity Non-specific ionophore toxicityTitrate dose carefully. NCMC is toxic to normal cells at high doses (>5

M).[3] Use 0.1–0.5

M for specific effects.
Variable Results Batch variability or degradationCheck CAS and purity. Always store desiccated. Avoid plasticware for long-term storage of dilute aqueous solutions (sticking).[3]
No Antiviral Effect MOI too high or wrong timingNCMC works best at entry. Pre-treat cells 1h before infection. Lower MOI to 0.1.

References

  • Rausch, K., et al. (2017).[3][15] Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus.[1][5][15] Cell Reports, 18(3), 804–815.[3][4][15]

  • Huang, X., et al. (2018).[3] Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells.[9][12] ACS Pharmacology & Translational Science, 1(2), 87–96.[3]

  • Li, W., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells.[7][16][17] eLife, 11, e74513.

  • Dittmar, M., et al. (2021).[3] Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2.[3] Cell Reports Medicine, 2(2), 100192.[3]

  • Sun, C., et al. (2002).[3][16][17] Streptomyces nanchangensis, a producer of the insecticidal polyether antibiotic nanchangmycin and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters.[2][16] Microbiology, 148(11), 3615–3623.[3] [3]

Sources

Application Note: Nanchangmycin in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Wnt/β-catenin Axis and Mitochondrial Function in Tumor-Initiating Cells

Part 1: Strategic Rationale & Mechanism of Action

Introduction

Nanchangmycin (NCMC) is a polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis.[1][2] While historically noted for insecticidal properties, recent high-throughput screenings have identified NCMC as a potent inhibitor of Cancer Stem Cells (CSCs) , specifically effective against breast cancer, multiple myeloma, and hepatocellular carcinoma stem-like populations.

Unlike traditional chemotherapeutics that target rapidly dividing bulk tumor cells, NCMC targets the quiescent, self-renewing CSC subpopulation. Its superior potency compared to the well-known ionophore Salinomycin (IC50 ~0.28 µM vs 2.85 µM in breast CSCs) makes it a critical tool for next-generation drug discovery.

Dual Mechanism of Action

To effectively utilize NCMC, researchers must understand its dual-targeting capability. It does not act through a single receptor but rather creates a "catastrophic stress" environment specific to CSC physiology.

  • Wnt/β-catenin Blockade: NCMC inhibits the phosphorylation of the LRP6 co-receptor , a critical upstream event in the canonical Wnt pathway. This prevents the stabilization of β-catenin, thereby silencing downstream stemness genes (SOX2, OCT4, NANOG).

  • Ionophore-Induced Mitochondrial Stress: As a polyether ionophore, NCMC facilitates the influx of cations (Na+, K+) across the mitochondrial inner membrane. This disrupts the electrochemical gradient, leading to:

    • Reactive Oxygen Species (ROS) accumulation.

    • Cytochrome c release.[3]

    • Activation of caspase-dependent apoptosis.[3]

Pathway Visualization

The following diagram illustrates the specific intervention points of Nanchangmycin within the CSC signaling network.

Nanchangmycin_MOA cluster_Wnt Wnt Signaling Pathway cluster_Mito Mitochondrial Stress Pathway NCMC Nanchangmycin (Polyether Ionophore) LRP6 LRP6 Receptor (Phosphorylated) NCMC->LRP6 Inhibits Phosphorylation IonFlux Cation Influx (Na+/K+) NCMC->IonFlux Induces Destruction Destruction Complex (Axin/APC/GSK3β) LRP6->Destruction Inactivates BetaCat β-catenin (Stabilized) LRP6->BetaCat Promotes (Blocked by NCMC) Destruction->BetaCat Degrades (Active in NCMC presence) Nucleus Nucleus Translocation BetaCat->Nucleus StemGenes Stemness Genes (SOX2, OCT4, NANOG) Nucleus->StemGenes Apoptosis CSC Apoptosis & Loss of Self-Renewal StemGenes->Apoptosis Downregulation leads to MMP Mitochondrial Membrane Potential Loss IonFlux->MMP ROS ROS Accumulation MMP->ROS CytoC Cytochrome c Release ROS->CytoC CytoC->Apoptosis Caspase Activation

Caption: Nanchangmycin dual-targeting mechanism: Inhibition of Wnt/LRP6 signaling and induction of mitochondrial ROS-mediated apoptosis.

Part 2: Experimental Protocols

Protocol 1: In Vitro CSC Enrichment (Mammosphere Assay)

Purpose: To quantify the ability of NCMC to inhibit the anchorage-independent growth and self-renewal of CSCs. This is the gold-standard assay for validating anti-CSC activity.

Materials:

  • Cell Line: MCF-7 or MDA-MB-231 (Breast Cancer).[4][5][6]

  • Culture Vessel: Ultra-Low Attachment (ULA) 6-well plates (Corning/Costar).

  • Mammosphere Media: DMEM/F12 supplemented with:

    • B27 Supplement (1:50, no Vitamin A).

    • 20 ng/mL Recombinant Human EGF.

    • 20 ng/mL Recombinant Human bFGF.

    • 4 µg/mL Heparin.

    • 1% Penicillin/Streptomycin.

  • Reagent: Nanchangmycin (dissolved in DMSO, 10 mM stock).

Step-by-Step Methodology:

  • Single Cell Suspension:

    • Trypsinize adherent monolayer cells.[5]

    • Pass cells through a 40 µm cell strainer to ensure single-cell suspension (Critical: Clumps will result in false positives).

    • Count cells using Trypan Blue to ensure >95% viability.

  • Seeding:

    • Seed cells at low density (1,000 - 5,000 cells/well ) in 2 mL of Mammosphere Media into ULA plates.

    • Note: High density leads to aggregation, not clonal sphere formation.

  • Treatment:

    • Add NCMC at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

    • Vehicle Control: DMSO (final concentration <0.1%).

    • Positive Control: Salinomycin (2 µM) or Doxorubicin (note: Dox often fails to kill CSCs, serving as a negative control for CSC-specificity).

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 5–7 days . Do not disturb the plate to allow spheres to form.

  • Quantification:

    • Count spheres >50 µm in diameter using an inverted microscope.

    • Calculate Mammosphere Forming Efficiency (MFE) :

      
      
      
Protocol 2: Functional Validation (ALDH Screening)

Purpose: Nanchangmycin should specifically deplete the ALDH+ (Aldehyde Dehydrogenase high) population, a marker of stemness in many cancers.

  • Treatment: Treat monolayer cells with NCMC (IC50 dose) for 48 hours.

  • Harvesting: Trypsinize and wash cells with PBS.

  • Staining: Use the ALDEFLUOR™ assay kit (Stemcell Technologies).

    • Tube A: Test sample + ALDEFLUOR reagent.

    • Tube B: Control sample + ALDEFLUOR reagent + DEAB (inhibitor).

  • Flow Cytometry:

    • Gate on live cells (PI negative).

    • Define ALDH+ gate using the DEAB control.

    • Result: NCMC treatment should result in a significant left-shift (reduction) of the ALDH+ population compared to DMSO control.

Part 3: Data Analysis & Interpretation[7]

Quantitative Benchmarks

When validating NCMC, compare your results against these established benchmarks from literature (Huang et al., 2018; Xu et al., 2020).

Cell LineCancer TypeNCMC IC50 (µM)Salinomycin IC50 (µM)Key Phenotype Observed
MCF-7 Breast (Luminal)0.28 2.85Reduced mammosphere size & number
MDA-MB-231 Breast (TNBC)~0.40 ~3.50Inhibition of migration/invasion
RPMI-8226 Multiple Myeloma< 1.0 N/ADownregulation of c-Maf/Otub1
HepG2 Liver~0.50 N/ALipid accumulation, fibrosis inhibition
Troubleshooting Guide

Issue: High toxicity in control cells.

  • Cause: NCMC is an ionophore and can be toxic to normal cells at high doses.

  • Solution: Titrate carefully. The therapeutic window for CSCs is often sub-micromolar (0.1–0.5 µM). Ensure DMSO concentration is consistent.

Issue: Spheres are clumping.

  • Cause: Seeding density too high or plate agitation.

  • Solution: Reduce density to 1,000 cells/well. Do not move the plate for the first 3 days.

Issue: Inconsistent Wnt inhibition results.

  • Cause: Wnt pathway activity varies by confluence and serum levels.

  • Solution: Perform Western Blots on LRP6 phosphorylation (p-LRP6) rather than just total β-catenin, as p-LRP6 is the direct target.

Part 4: Experimental Workflow Summary

The following workflow outlines the logical progression from compound preparation to in vivo validation.

Workflow Prep 1. Compound Prep (10mM Stock in DMSO) Screen 2. Primary Screen (Mammosphere Assay) Prep->Screen Hit Hit Validation (IC50 < 1µM) Screen->Hit Hit->Screen Fail (Retest) Mech 3. Mechanistic Check (Western Blot: p-LRP6 Flow: ALDH+) Hit->Mech Pass Vivo 4. In Vivo Validation (Xenograft Tumor Initiation) Mech->Vivo Confirmed Mechanism

Caption: Step-by-step validation workflow for Nanchangmycin in CSC research.

References

  • Huang, J., et al. (2018). Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells.[3] ACS Pharmacology & Translational Science.

    • Significance: Primary reference establishing NCMC as a Wnt inhibitor with superior potency to Salinomycin.
  • Xu, Y., et al. (2020). Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf.[7] Blood Cancer Journal.[7]

    • Significance: Validates application in Multiple Myeloma and ubiquitin-proteasome p
  • Shaw, F.L., et al. (2012). A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity.[8] Journal of Mammary Gland Biology and Neoplasia.[8]

    • Significance: The authoritative protocol for the mammosphere assays described in Part 2.
  • Rong, Z., et al. (2016). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife.

    • Significance: Demonstrates NCMC's broader utility in fibrosis and kinase regul

Sources

Precision Preparation of Nanchangmycin (Free Acid) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Nanchangmycin (Free Acid) is a potent polyether ionophore antibiotic derived from Streptomyces nanchangensis.[1][2] Unlike many hydrophilic antibiotics, Nanchangmycin functions by forming lipid-soluble complexes with cations (preferentially di-cations like Ca²⁺ and Mg²⁺), facilitating their transport across cellular membranes to disrupt ionic homeostasis.

While widely recognized for its antibacterial and insecticidal properties, recent high-impact studies have identified it as a broad-spectrum antiviral (inhibiting Zika and SARS-CoV-2 entry) and a P-glycoprotein (P-gp) inhibitor in cancer research.

Critical Formulation Challenge: As a hydrophobic free acid, Nanchangmycin exhibits negligible solubility in water. Improper preparation—specifically, direct addition to aqueous media or rapid dilution without intermediate steps—leads to immediate, often microscopic, precipitation. This results in "silent" experimental failure where the effective concentration is a fraction of the calculated dose.

This guide details the physicochemical-based protocol for preparing stable stock solutions and executing "crash-free" dilutions for biological assays.

Physicochemical Profile & Solvent Logic

Before preparation, verify the specific form of your compound. Commercial vendors often supply the Sodium Salt, but this protocol is optimized for the Free Acid , which requires stricter organic solvent handling.

PropertyNanchangmycin (Free Acid)Nanchangmycin (Sodium Salt)
CAS Number Check specific vendor65101-87-3
Formula C₄₇H₇₈O₁₄C₄₇H₇₇NaO₁₄
Molecular Weight ~867.1 g/mol ~889.1 g/mol
Solubility (Water) InsolublePoor (< 0.1 mg/mL)
Solubility (DMSO) Soluble (> 20 mg/mL)Soluble (> 50 mg/mL)
Solubility (Ethanol) Soluble (> 10 mg/mL)Soluble (> 20 mg/mL)

Solvent Selection Strategy:

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the intermolecular hydrogen bonding of the free acid, ensuring complete solubilization.

  • Alternative: Ethanol (Absolute) can be used if DMSO is incompatible with the assay, but stock stability is lower due to evaporation.

  • Avoid: Aqueous buffers (PBS, Saline) for initial dissolution.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Prepare 1 mL of a 10 mM Master Stock Solution in DMSO.

Materials Required[3][4][5][6][7][8][9][10][11]
  • Nanchangmycin (Free Acid) powder (stored at -20°C).

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).

  • Vortex mixer.

  • Analytical balance (precision to 0.01 mg).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Procedure
  • Equilibration: Remove the Nanchangmycin vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, leading to hydrolysis or weighing errors.

  • Calculation:

    • Target Concentration: 10 mM (10 mmol/L).

    • Target Volume: 1 mL.

    • Mass Required =

      
      
      
    • Mass =

      
       g or 8.67 mg .
      
    • Note: If using the Sodium Salt, weigh 8.89 mg .

  • Weighing: Weigh ~8.7 mg of powder into a tared amber glass vial. Record the exact mass (e.g., 8.92 mg) to recalculate the precise volume of DMSO needed.

    • Correction Formula:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless/light yellow. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50 µL) in sterile polypropylene or amber glass tubes.

    • Store at -80°C (Long term, 6 months) or -20°C (Short term, 1 month) .

    • Warning: Avoid freeze-thaw cycles. Nanchangmycin is sensitive to repeated temperature shifts.

Protocol: "Crash-Free" Dilution for Cell Culture

The Challenge: Adding high-concentration DMSO stock directly to cell media often causes the hydrophobic drug to precipitate out of solution immediately (the "crashing" effect), forming micro-crystals that damage cells and skew results.

The Solution: Serial Intermediate Dilution.

Workflow Diagram

G cluster_warning Critical Control Point Stock Master Stock (10 mM in DMSO) Inter Intermediate Dilution (100 µM in Media/PBS) Stock->Inter 1:100 Dilution (Slow Addition + Vortex) Final Working Solution (1 µM in Media) Inter->Final 1:100 Dilution (Warm Media) Cells Cell Culture Plate (Final DMSO < 0.1%) Final->Cells Add to Cells

Figure 1: Step-wise dilution strategy to prevent compound precipitation.

Dilution Procedure (Example: 1 µM Final Assay Concentration)
  • Preparation of Intermediate (100x):

    • Thaw one aliquot of 10 mM Master Stock.

    • Prepare a sterile tube with 990 µL of culture medium (pre-warmed to 37°C).

    • Add 10 µL of 10 mM Stock dropwise while vortexing the medium gently.

    • Result: 100 µM solution (1% DMSO).

    • QC: Inspect for turbidity. If cloudy, the concentration is too high for the media; try an intermediate step in PBS or lower the intermediate concentration.

  • Preparation of Working Solution (1x):

    • Dilute the Intermediate 1:100 into the final culture volume.

    • Example: Add 100 µL of the 100 µM Intermediate to 9.9 mL of media.

    • Result: 1 µM Nanchangmycin (0.01% DMSO).

  • Application: Add to cells immediately.

Advanced Protocol: In Vivo Formulation (IP/Oral)

For animal studies, simple aqueous dilution is insufficient. A co-solvent system is required to maintain solubility at higher doses.

Recommended Vehicle: 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline.

  • Dissolve Nanchangmycin in DMSO (5% of final volume).

  • Add PEG-300 (40% of final volume) and vortex.

  • Add Tween-80 (5% of final volume) and vortex.

  • Slowly add Saline (50% of final volume) while vortexing.

    • Note: Always add the aqueous component (Saline) last .

Quality Control & Validation

To ensure your stock solution is active and accurate:

  • Absorbance Check: Nanchangmycin has no strong characteristic chromophore in the visible range, but UV absorbance can be used for relative quantification if a standard curve is established.

  • Biological Validation (Positive Control):

    • Treat Vero or A549 cells with 1 µM Nanchangmycin.

    • Observe for vacuolization (a hallmark of ionophore activity) within 6–12 hours.

    • Alternatively, use a cell viability assay (MTT/CCK-8) to confirm expected toxicity profiles (IC50 typically 0.1–10 µM depending on cell line).

References

  • Rausch, K., et al. (2017). Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus.[3] Cell Reports, 18(3), 804-815.[3] Link

  • Huang, L., et al. (2018). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife, 7, e37260. Link

  • PubChem Compound Summary. Nanchangmycin (Sodium Salt). National Center for Biotechnology Information. Link

  • Dittmar, M., et al. (2021). Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2. Cell Reports, 35(1), 108959. Link

Sources

Nanchangmycin dose-response curve generation in HSCs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Generative Dose-Response Profiling of Nanchangmycin in Hematopoietic Stem Cells (HSCs)

Scientific Context & Strategic Disambiguation

The "HSC" Nomenclature Challenge: In current literature, Nanchangmycin (NCMC) is frequently cited in the context of Hepatic Stellate Cells (liver fibrosis reversal, see Li et al., 2022). However, in drug development and safety profiling, the acronym HSC universally defaults to Hematopoietic Stem Cells . This protocol addresses the latter: assessing the dose-dependent toxicity or inhibitory effects of Nanchangmycin on bone marrow-derived Hematopoietic Stem Cells. This is a critical "Safety/Tox" step for any NCMC-derivative drug program, as the bone marrow is often the dose-limiting organ for ionophore antibiotics.

Mechanism of Action (MoA): Nanchangmycin is a polyether ionophore.[1][2][3] Unlike standard small molecule inhibitors that target a single kinase, NCMC inserts into the lipid bilayer, facilitating the exchange of cations (Na+/K+/H+) across the membrane.

  • Primary Effect: Disruption of electrochemical gradients.

  • Downstream Consequence: Inhibition of autophagy (via Otub1/c-Maf axis) and mTOR signaling, leading to energetic stress and apoptosis in sensitive populations.

Experimental Design Strategy

To generate a robust dose-response curve (IC50) for HSCs, we must overcome three specific challenges inherent to stem cell biology:

  • The "Survival" Baseline: HSCs undergo rapid spontaneous apoptosis ex vivo without cytokine support.

    • Solution: The assay media must contain a "Maintenance Cocktail" (SCF + TPO) to ensure that cell death is caused by the drug, not cytokine withdrawal.

  • The Ionophore Challenge: Nanchangmycin is highly lipophilic and can stick to plastics.

    • Solution: Use glass-coated or low-binding tips for serial dilutions and minimize transfer steps.

  • Sensitivity: HSCs are metabolically quiet (quiescent).

    • Solution: Use an ATP-based luminescence readout (CellTiter-Glo) which is more sensitive than colorimetric (MTT/MTS) assays for rare cell populations.

Visual 1: Mechanistic Pathway & Assay Logic

NCMC_Mechanism cluster_Cell Intracellular Response NCMC Nanchangmycin (Polyether Ionophore) Membrane Cell Membrane Insertion NCMC->Membrane Lipophilic Entry IonFlux Cation Exchange (Na+/H+ Gradient Loss) Membrane->IonFlux Lysosome Lysosomal pH Destabilization IonFlux->Lysosome pH Neutralization Mito Mitochondrial Dysfunction IonFlux->Mito Autophagy Autophagy Blockade (LC3B/p62 Accumulation) Lysosome->Autophagy Viability Loss of Viability (ATP Depletion) Autophagy->Viability Proteotoxic Stress Mito->Viability Energy Crisis

Caption: Nanchangmycin inserts into membranes, disrupting ion gradients. This collapses lysosomal pH, blocking autophagy and mitochondrial function, ultimately depleting ATP (the assay readout).

Materials & Reagents

Biological System:

  • Cells: Primary Murine Lineage-negative (Lin-) Bone Marrow cells OR Human CD34+ Cord Blood cells.

  • Basal Media: StemSpan™ SFEM II (Serum-Free Expansion Medium) or equivalent. Avoid serum, as albumin binds lipophilic drugs like NCMC, shifting the IC50.

  • Cytokines (Critical): Recombinant Mouse/Human SCF (Stem Cell Factor) and TPO (Thrombopoietin).

Compound Prep:

  • Nanchangmycin (Free Acid): Dissolve in high-grade DMSO.[4]

  • Vehicle: DMSO (Final assay concentration must be <0.1%).

Readout:

  • CellTiter-Glo® 2.0 (Promega): Lytic ATP detection.

Detailed Protocol

Phase 1: Reagent Preparation (The "Source Plate")

Goal: Create a 1000x stock plate to ensure consistent dosing.

  • Master Stock: Dissolve Nanchangmycin powder in DMSO to 10 mM . Vortex extensively. Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

  • Dose Range Calculation: We aim for a curve spanning 1 nM to 10 µM .

  • Serial Dilution (9-point curve):

    • Prepare a 96-well V-bottom plate (polypropylene).

    • Well A1: 10 mM stock.[4]

    • Wells A2-A9: Add 20 µL DMSO.

    • Transfer 10 µL from A1 -> A2 (1:3 dilution). Mix. Repeat across to A9.

    • Result: You now have a log-spaced series in 100% DMSO.

Phase 2: HSC Isolation & Culture

Goal: Isolate sensitive cells and support them minimally.

  • Isolation: Isolate Lin- cells (Mouse) or CD34+ (Human) using magnetic bead separation (MACS/EasySep).

  • Priming: Resuspend cells in StemSpan SFEM II supplemented with:

    • SCF: 50 ng/mL[5]

    • TPO: 50 ng/mL[5]

    • Note: High cytokines (100+ ng/mL) induce rapid proliferation, which may mask toxicity. Low cytokines (50 ng/mL) maintain survival, ideal for toxicity screening.

  • Seeding:

    • Format: 384-well White Opaque Plate (for luminescence).

    • Density: 2,000 cells/well in 40 µL media.

    • Control Wells: Plate 40 µL of media without cells in Column 24 (Background subtraction).

Phase 3: Dosing & Incubation

Goal: 1:1000 dilution to keep DMSO at 0.1%.

  • Intermediate Plate: Transfer 2 µL from the "Source Plate" (100% DMSO) into 198 µL of plain Media (Intermediate Stock = 10x final concentration, 1% DMSO).

  • Final Dosing: Add 5 µL of the Intermediate Stock to the 40 µL of cells in the assay plate.

    • Final Volume: 45 µL.

    • Final DMSO: ~0.11%.

    • Top Dose: 10 µM.

  • Incubation: 48 Hours at 37°C, 5% CO2. 48h is preferred over 24h for HSCs to allow slow-acting apoptotic pathways to manifest.

Phase 4: Readout (CellTiter-Glo)
  • Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins. Cold reagent results in low signal.

  • Add 45 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (to lyse the tough stem cells).

  • Incubate at RT for 10 minutes (to stabilize the glow).

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Visualization

Step 1: Normalization Convert Raw Relative Light Units (RLU) to % Viability:



Step 2: Curve Fitting Fit data to a 4-Parameter Logistic (4PL) non-linear regression model:



  • X: Log(Concentration)

  • Y: % Viability

Expected Results:

  • IC50: Typically ranges between 0.2 µM and 2.0 µM for primary mammalian cells.

  • Hill Slope: Should be near -1.0. A steep slope (<-2.0) indicates a "threshold" toxicity event (e.g., rapid membrane pore formation).

Visual 2: Experimental Workflow

Workflow cluster_Dose Dosing Strategy Isolate Isolate HSCs (Lin- or CD34+) Plate Seed 384-Well + SCF/TPO Isolate->Plate Add Add to Cells (Final 0.1% DMSO) Plate->Add Prep Prep 10mM Stock (DMSO) Dilute Serial Dilution (1:3 Log Step) Prep->Dilute Dilute->Add Incubate 48h Incubation 37°C Add->Incubate Lysis Add CellTiter-Glo (Lysis + Luciferase) Incubate->Lysis Read Read Luminescence Calc IC50 Lysis->Read

Caption: Step-by-step workflow from HSC isolation to ATP-based luminescence readout.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Flat Curve (No Killing) Drug stuck to plastic.Use glass-coated tips or pre-wet tips with media. Ensure NCMC is fully dissolved (vortex well).
High Background Noise Cytokine starvation in controls.Ensure SCF/TPO are fresh. HSCs die spontaneously without them, lowering the "100%" signal.
Edge Effects Evaporation in 384-well plate.Do not use the outer perimeter wells for data. Fill them with PBS.
Shifted IC50 Serum interference.Use Serum-Free Media (StemSpan).[6] Albumin binds Nanchangmycin, reducing free drug availability.

References

  • Rausch, K., et al. (2017).[2] Screening Bioactives Reveals Nanchangmycin as a Broad-Spectrum Antiviral Active against Zika Virus. Cell Reports, 18(3), 804-815.

  • Li, J., et al. (2022).[1][3] Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells.[1][2][3] eLife, 11:e74513.[3] [3]

  • Huang, H., et al. (2018).[2] Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells.[7] Journal of Natural Products, 81(7), 1666–1672.

  • Promega Corporation. (2023).[8] CellTiter-Glo® Luminescent Cell Viability Assay Protocol.[8][9][10][11]

Sources

Troubleshooting & Optimization

Nanchangmycin (Free Acid) Technical Support Center: A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nanchangmycin (free acid). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges of Nanchangmycin in aqueous buffers. As a potent polyether ionophore antibiotic, Nanchangmycin's lipophilic nature presents unique hurdles in experimental setups. This guide offers in-depth, practical solutions and troubleshooting strategies in a user-friendly question-and-answer format to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of Nanchangmycin that influence its aqueous solubility?

Nanchangmycin is a large, complex polyether molecule with a chemical formula of C₄₇H₇₈O₁₄ and a molecular weight of approximately 875.1 g/mol . Its structure contains numerous ether linkages and a single carboxylic acid group[1]. This combination of a large, nonpolar backbone and a polar, ionizable group makes Nanchangmycin a classic example of a lipophilic weak acid.

The key to understanding its aqueous solubility lies in the interplay between its lipophilicity and the ionization state of its carboxylic acid moiety.

  • Lipophilicity: The extensive carbon backbone makes the molecule inherently hydrophobic, leading to poor solubility in water.

  • Carboxylic Acid Group: This functional group is the primary determinant of Nanchangmycin's pH-dependent solubility. At acidic pH, the carboxylic acid is protonated (-COOH), rendering the molecule neutral and even less water-soluble. As the pH increases, the carboxylic acid deprotonates to form a carboxylate anion (-COO⁻), which significantly enhances its aqueous solubility.

A summary of relevant physicochemical properties is provided in the table below:

PropertyValue/DescriptionImplication for Aqueous Solubility
Molecular Formula C₄₇H₇₈O₁₄Large, complex structure contributing to low water solubility.
Molecular Weight ~875.1 g/mol High molecular weight further limits solubility.
Functional Group Carboxylic AcidConfers pH-dependent solubility.
pKa (estimated) 4.0 - 6.5The pH at which the molecule is 50% ionized. Crucial for selecting appropriate buffer pH.
Solubility in Organic Solvents Soluble in DMSO, ethanol, and methanol[1].These solvents are suitable for preparing concentrated stock solutions.
Aqueous Solubility Sparingly soluble to practically insoluble, especially at acidic to neutral pH.Direct dissolution in aqueous buffers is challenging.
Q2: I don't have an exact pKa value for Nanchangmycin. How can I estimate it to inform my experiments?
  • Monensin: Has a reported pKa of approximately 4.2 in an aqueous environment and 6.6 in 66% dimethylformamide[1].

  • Salinomycin: Has a predicted pKa of around 4.4 and an experimental pKa' of 6.5 in dimethylformamide[2][3].

Based on these analogs, it is reasonable to estimate that the pKa of Nanchangmycin's carboxylic acid in an aqueous solution is in the range of 4.0 to 6.5 . This estimation is critical for experimental design, as it indicates that to achieve significant ionization and, therefore, enhanced solubility, the pH of the aqueous buffer should be maintained at least one to two pH units above this estimated pKa.

The following diagram illustrates the relationship between pH, pKa, and the ionization state of Nanchangmycin, which directly impacts its solubility.

cluster_pH_Scale pH Scale cluster_Solubility Solubility State pH < pKa Low pH (pH < pKa) Protonated Nanchangmycin-COOH (Neutral, Lipophilic) pH < pKa->Protonated Predominant Form pH = pKa pH ≈ pKa pH = pKa->Protonated 50% Deprotonated Nanchangmycin-COO⁻ (Anionic, More Hydrophilic) pH = pKa->Deprotonated 50% pH > pKa High pH (pH > pKa) pH > pKa->Deprotonated Predominant Form Low_Solubility Low Solubility (Precipitation Risk) High_Solubility Higher Solubility Protonated->Low_Solubility Leads to Deprotonated->High_Solubility Leads to

Caption: pH-dependent ionization and solubility of Nanchangmycin.

Q3: What is the recommended procedure for preparing an aqueous working solution of Nanchangmycin from a DMSO stock?

Directly dissolving Nanchangmycin (free acid) in aqueous buffers is often unsuccessful. The recommended method involves preparing a high-concentration stock solution in an organic solvent, followed by careful dilution into the desired aqueous buffer.

Experimental Protocol: Preparation of Nanchangmycin Working Solution

Materials:

  • Nanchangmycin (free acid), solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl, cell culture medium), pre-warmed to 37°C

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Accurately weigh the desired amount of Nanchangmycin powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) or brief sonication can aid in this process.

    • Note: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilution (Intermediate Step):

    • To prevent precipitation upon direct dilution into the aqueous buffer, perform an intermediate dilution of the DMSO stock into your pre-warmed (37°C) aqueous buffer.

    • A common strategy is to first dilute the concentrated DMSO stock to a 10-fold higher concentration than your final working solution in the buffer. For example, to achieve a final concentration of 10 µM, prepare a 100 µM intermediate solution.

  • Final Dilution to Working Concentration:

    • Add the intermediate dilution dropwise to the pre-warmed bulk aqueous buffer while gently vortexing or swirling. This gradual addition helps to disperse the compound and minimize localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Final Quality Check:

    • Visually inspect the final working solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, refer to the troubleshooting guide below.

    • It is recommended to prepare fresh aqueous working solutions daily and avoid storing them for extended periods, as the stability of Nanchangmycin in aqueous media is limited[4].

The following diagram outlines the recommended workflow for preparing an aqueous working solution of Nanchangmycin.

Caption: Workflow for preparing Nanchangmycin aqueous solutions.

Troubleshooting Guide

Q4: I followed the protocol, but my Nanchangmycin solution still precipitated upon dilution in my aqueous buffer. What can I do?

Precipitation upon dilution of a lipophilic compound from an organic stock into an aqueous medium is a common challenge. Here are several strategies to troubleshoot this issue:

  • Optimize the Buffer pH: Based on the estimated pKa of 4.0-6.5, ensure your buffer pH is at least 7.5, and preferably higher (e.g., pH 8.0), to maximize the ionization of the carboxylic acid group and improve solubility.

  • Reduce the Final Concentration: The intended final concentration may exceed the aqueous solubility limit of Nanchangmycin under your experimental conditions. Try preparing a more dilute working solution.

  • Modify the Dilution Method:

    • Increase the volume of the aqueous buffer relative to the volume of the DMSO stock being added. A larger dilution factor can help maintain the compound in solution.

    • Ensure rapid and efficient mixing during the dilution step to avoid localized supersaturation.

  • Employ Sonication: After dilution, sonicate the working solution in a water bath for 5-10 minutes. This can help to break up any small aggregates and improve dissolution.

  • Incorporate a Surfactant: For in vitro assays where it is permissible, the addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01-0.1%), can help to maintain the solubility of lipophilic compounds. However, be mindful of the potential effects of the surfactant on your specific assay.

  • Consider the Presence of Serum: If you are working with cell culture media, the presence of serum (e.g., FBS) can aid in solubilizing lipophilic compounds due to the binding of the compound to albumin and other proteins. Preparing the final dilution in complete medium containing serum may be more effective than in a serum-free basal medium.

Q5: How stable is Nanchangmycin in aqueous working solutions, and what are the proper storage conditions?

Polyether ionophores like Nanchangmycin are susceptible to degradation in aqueous environments, particularly over extended periods or at elevated temperatures. While specific stability data for Nanchangmycin is limited, general guidelines for similar compounds suggest that:

  • Fresh Preparation is Key: It is strongly recommended to prepare fresh aqueous working solutions of Nanchangmycin for each experiment.

  • Avoid Long-Term Storage: Do not store aqueous solutions of Nanchangmycin for more than one day, even at 4°C[4].

  • Protect from Light: As with many complex organic molecules, it is good practice to protect Nanchangmycin solutions from direct light to minimize the risk of photodegradation.

  • Monitor for Precipitation: If a solution must be kept for a few hours before use, visually inspect it for any signs of precipitation before adding it to your experimental system.

By adhering to these guidelines and troubleshooting steps, researchers can successfully prepare and utilize Nanchangmycin (free acid) in a variety of aqueous experimental settings, ensuring reliable and reproducible results.

References

  • Huczyński, A. (2012). Salinomycin: A New Cancer Stem Cell Inhibitor.
  • PubChem. Monensin. National Center for Biotechnology Information. PubChem Compound Database; CID=441145. Available from: [Link].

  • PubChem. Salinomycin. National Center for Biotechnology Information. PubChem Compound Database; CID=3085092. Available from: [Link].

Sources

Technical Support Center: Off-Target Effects of Nanchangmycin in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nanchangmycin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Nanchangmycin in cellular assays. Here, we address common issues, provide in-depth troubleshooting advice, and explain the underlying science to ensure the integrity of your experimental results.

Nanchangmycin, a polyether ionophore antibiotic derived from Streptomyces nanchangensis, has garnered significant interest for its potent biological activities, including antibacterial, antiviral, and anticancer effects.[1][2][3] Its primary mechanisms of action are twofold: acting as an ionophore to disrupt cellular ion homeostasis and inhibiting key signaling pathways. This dual nature, while promising therapeutically, can also lead to off-target effects that may confound experimental interpretations. This guide will help you dissect these effects and design robust assays.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of cytotoxicity even at low concentrations of Nanchangmycin. Is this expected?

A1: Yes, significant cytotoxicity can be a primary concern with Nanchangmycin, and it is often concentration-dependent.[1][2] Nanchangmycin is a polyether ionophore, a class of molecules known to transport cations across biological membranes.[4][5] This activity can disrupt the delicate ion gradients essential for cellular function, leading to cytotoxicity.

Troubleshooting Steps:

  • Concentration Optimization: It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired biological effect without causing excessive cell death. The EC50 of Nanchangmycin can range from the nanomolar to low micromolar range depending on the cell type and assay.[1][6] For example, in some cancer cell lines, the IC50 can be as low as 4.4 x 10⁻¹⁰ M.[6]

  • Time-Course Experiment: Cytotoxicity can also be time-dependent. Assess cell viability at multiple time points to identify a window where the desired on-target effect is observable before significant cytotoxicity occurs.

  • Alternative Viability Assays: The commonly used MTT assay measures metabolic activity, which can be directly affected by mitochondrial dysfunction induced by ionophores.[7] Consider using a viability assay that measures membrane integrity, such as trypan blue exclusion or a lactate dehydrogenase (LDH) release assay, to get a more accurate assessment of cell death.

Cell Line TypeReported IC50/EC50 RangeReference
Human Hepatic Stellate Cells10-300 nM (lipid accumulation)[1]
Multiple Myeloma Cell Lines<1.0 µM (viability)[8]
Various Cancer Cell LinesNanomolar to Micromolar[6]
Q2: I am using Nanchangmycin as a TAK1 inhibitor, but I'm observing effects that are inconsistent with TAK1 inhibition alone. What could be the cause?

A2: This is a classic example of Nanchangmycin's dual mechanism of action. While it is reported to inhibit the Otub1/c-Maf axis and downregulate TAK1-mediated signaling, its potent ionophoric activity can trigger a cascade of other cellular events.[8][9] The disruption of ion gradients, particularly calcium (Ca²⁺), can have widespread effects on cellular signaling.[1][2]

Dissecting Ionophoric vs. TAK1 Inhibitory Effects:

  • Ionophoric Effects: Nanchangmycin increases cytosolic Ca²⁺ levels.[1][2] This can activate various Ca²⁺-dependent signaling pathways, leading to changes in gene expression, proliferation, and apoptosis that are independent of TAK1.

  • TAK1 Inhibition: TAK1 is a key kinase in inflammatory and stress-response pathways, including NF-κB and MAPK signaling.[10][11] Inhibition of TAK1 is expected to block these pathways.

Experimental Workflow to Differentiate Effects:

G cluster_0 Experimental Setup cluster_1 Control Groups cluster_2 Readouts Nanchangmycin_Treatment Treat cells with Nanchangmycin TAK1_Pathway_Analysis Analyze TAK1 Pathway: (p-p38, p-JNK, IκBα degradation) Nanchangmycin_Treatment->TAK1_Pathway_Analysis Ionophore_Activity_Analysis Analyze Ionophore Activity: (Intracellular Ca2+ levels) Nanchangmycin_Treatment->Ionophore_Activity_Analysis Cellular_Phenotype Observe Cellular Phenotype: (e.g., Apoptosis, Cytokine production) Nanchangmycin_Treatment->Cellular_Phenotype Positive_Control_Ionophore Positive Control: Known Ca2+ Ionophore (e.g., Ionomycin) Positive_Control_Ionophore->Ionophore_Activity_Analysis Expected to mimic ionophoric effects Positive_Control_TAK1i Positive Control: Specific TAK1 Inhibitor (e.g., Takinib) Positive_Control_TAK1i->TAK1_Pathway_Analysis Expected to mimic TAK1 inhibition Negative_Control Negative Control: Vehicle (e.g., DMSO) Negative_Control->TAK1_Pathway_Analysis Baseline Negative_Control->Ionophore_Activity_Analysis Baseline Negative_Control->Cellular_Phenotype Baseline

Caption: Workflow to distinguish Nanchangmycin's effects.

Protocol for Distinguishing Mechanisms:

  • Parallel Treatments: Treat your cells in parallel with:

    • Nanchangmycin at the desired concentration.

    • A specific TAK1 inhibitor (e.g., Takinib) at a concentration known to inhibit TAK1.[12][13]

    • A known calcium ionophore (e.g., ionomycin) at a concentration that elicits a similar Ca²⁺ influx to Nanchangmycin.[1][14]

    • A vehicle control (e.g., DMSO).

  • Endpoint Analysis:

    • To confirm TAK1 inhibition: Perform western blotting for phosphorylated forms of TAK1 downstream targets like p38 and JNK, or for IκBα degradation.[12]

    • To confirm ionophore activity: Measure intracellular calcium levels using a fluorescent indicator like Fluo-4 AM.[1]

    • Assess your phenotype of interest: Measure apoptosis, cytokine secretion, or other relevant cellular responses in all treatment groups.

  • Data Interpretation:

    • If the phenotype observed with Nanchangmycin is mimicked by the specific TAK1 inhibitor but not the ionophore, it is likely due to TAK1 inhibition.

    • If the phenotype is mimicked by the ionophore but not the specific TAK1 inhibitor, it is likely due to its ionophoric activity.

    • If the phenotype is only observed with Nanchangmycin, it may be a result of the combined effects or another off-target activity.

Q3: My results with Nanchangmycin are not reproducible. What could be the cause of this variability?

A3: Reproducibility issues with Nanchangmycin can stem from several factors, many of which are related to its chemical nature and potent biological activity.

Troubleshooting Checklist for Reproducibility:

  • Compound Stability and Storage: Ensure your Nanchangmycin stock solution is stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Cell Density: Seed cells at a consistent density for all experiments, as this can influence their metabolic state and sensitivity to drugs.

    • Serum Concentration: The concentration of serum in your culture medium can affect the free concentration of Nanchangmycin, as it may bind to serum proteins. Maintain a consistent serum concentration.

  • Experimental Technique:

    • Pipetting Accuracy: Due to its high potency, small variations in the concentration of Nanchangmycin can lead to significant differences in cellular response. Use calibrated pipettes and ensure thorough mixing.

    • Incubation Time: Be precise with incubation times, as the effects of Nanchangmycin can be rapid.

G cluster_0 Compound Factors cluster_1 Cellular Factors cluster_2 Technical Factors Variability Experimental Variability Compound Compound Handling Variability->Compound Cells Cell Culture Variability->Cells Technique Experimental Technique Variability->Technique Stability Stability & Storage Compound->Stability Purity Purity Compound->Purity Passage Passage Number Cells->Passage Density Cell Density Cells->Density Serum Serum Concentration Cells->Serum Pipetting Pipetting Accuracy Technique->Pipetting Timing Incubation Time Technique->Timing

Caption: Key factors contributing to experimental variability.

Q4: I'm observing unexpected effects on mitochondrial function. Is this a known off-target effect of Nanchangmycin?

A4: Yes, mitochondrial perturbation is a significant off-target effect of Nanchangmycin and other polyether ionophores.[6] This is a direct consequence of their ability to disrupt ion gradients across the inner mitochondrial membrane.

Mechanisms of Mitochondrial Disruption:

  • Increased Permeability: Nanchangmycin can increase the permeability of the inner mitochondrial membrane to cations like H⁺ and K⁺.[6]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: The influx of cations can dissipate the proton gradient across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential.

  • Increased Reactive Oxygen Species (ROS): Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species.[6]

  • Induction of Apoptosis: The release of pro-apoptotic factors like cytochrome c from the mitochondria can trigger caspase-dependent apoptosis.[6]

Experimental Protocol to Assess Mitochondrial Effects:

  • Measure Mitochondrial Membrane Potential (ΔΨm): Use potentiometric fluorescent dyes such as TMRM or JC-1 to quantify changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates depolarization.

  • Quantify Mitochondrial ROS: Use fluorescent probes like MitoSOX Red, which specifically detects superoxide in the mitochondria, to measure changes in ROS production.

  • Assess Mitochondrial Respiration: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR). This will reveal specific effects on different components of the electron transport chain.

  • Monitor Apoptosis:

    • Caspase Activation: Use a fluorogenic substrate to measure the activity of caspases-3 and -7.

    • Cytochrome c Release: Perform cellular fractionation to separate the mitochondrial and cytosolic fractions and use western blotting to detect cytochrome c in the cytosol.

By systematically evaluating these parameters, you can characterize the extent to which Nanchangmycin is affecting mitochondrial function in your experimental system and determine if these effects are contributing to your observed phenotype.

References

  • Li, W., Chen, J. Y., Sun, C., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife, 11, e74513. [Link]

  • Li, W., Chen, J. Y., Sun, C., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife, 11. [Link]

  • Xu, L., et al. (2020). Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf. Cell Death & Disease, 11(9), 803. [Link]

  • Li, W., Chen, J. Y., Sun, C., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife, 11. [Link]

  • Li, W., Chen, J. Y., Sun, C., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. PubMed, 35616390. [Link]

  • Li, W., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. Sciety. [Link]

  • Loh, B., et al. (2023). Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. Microbiology Spectrum, 11(4), e00625-23. [Link]

  • Sun, Y., et al. (2003). A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin. Chemistry & Biology, 10(5), 431-441. [Link]

  • Loh, B., et al. (2023). Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. PubMed, 37289074. [Link]

  • Totzke, J., et al. (2021). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 6(15). [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Scarneo, S. A., et al. (2020). TAK1 inhibition reduces TNF, IL-6, IL-1β and IL-8 secretion in a dose... ResearchGate. [Link]

  • Dey, S., et al. (2021). Recent Advances in Bioactive Artificial Ionophores. ChemistryBioChem, 22(12), 2066-2083. [Link]

  • Wikipedia. (n.d.). Ionophore. Wikipedia. [Link]

  • Cuartero, M., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2478-2486. [Link]

  • A-Kum, K., et al. (2008). Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines. Antimicrobial Agents and Chemotherapy, 52(7), 2562-2568. [Link]

  • Smith, J. L., et al. (2023). Functional Roles of Src Kinase Activity in Oocyte Maturation and Artificial Egg Activation in Xenopus laevis. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • Rausch, K., et al. (2017). Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. Cell Reports, 18(3), 804-815. [Link]

  • Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics. [Link]

  • Zsurka, G., et al. (2023). Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration. International Journal of Molecular Sciences, 24(3), 2345. [Link]

  • Perry, E. A., et al. (2022). Treating mitochondrial diseases with antibiotics. ResearchGate. [Link]

  • Al-Harazi, O., et al. (2022). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience, 25(7), 104561. [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12436-12449. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. [Link]

Sources

Nanchangmycin Technical Support Center: A Guide to Navigating its Narrow Therapeutic Window

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nanchangmycin (NCM) Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Nanchangmycin. As a potent polyether ionophore antibiotic with significant anti-fibrotic, anti-cancer, and anti-viral properties, NCM presents a promising therapeutic candidate. However, its narrow therapeutic window necessitates careful experimental design and execution. This resource aims to equip you with the knowledge to overcome these limitations and unlock the full potential of this molecule.

I. Understanding Nanchangmycin: Mechanism of Action and the Therapeutic Challenge

Nanchangmycin, a natural product of Streptomyces nanchangensis, functions primarily as an ionophore, disrupting the electrochemical gradients across cellular membranes. This activity, particularly its ability to increase intracellular calcium concentrations, underpins its therapeutic effects.[1][2][3] However, this same mechanism is responsible for its dose-limiting cytotoxicity, creating a narrow margin between effective and toxic concentrations.[1][3][4]

This guide will address the common challenges associated with NCM's use and provide strategies to widen its therapeutic index through careful experimental design, combination therapies, and considerations for novel delivery systems.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the experimental use of Nanchangmycin.

Q1: How should I prepare and store Nanchangmycin for cell culture experiments?

A1: Nanchangmycin is poorly soluble in water. For in vitro studies, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[5]

  • Preparation: Dissolve Nanchangmycin powder in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration.

  • Important Consideration: The final concentration of DMSO in your cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: What are the typical signs of Nanchangmycin-induced cytotoxicity in cell culture?

A2: Cytotoxicity is a primary concern with Nanchangmycin, especially at concentrations above 10 µM.[1][3][4] Observable signs of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing and the formation of apoptotic bodies.

  • Reduced Cell Viability and Proliferation: A decrease in cell number and confluency compared to vehicle-treated controls is a key indicator. This can be quantified using assays such as MTT, XTT, or by direct cell counting.

  • Induction of Apoptosis: Nanchangmycin can induce programmed cell death.[2][6] This can be confirmed by assays that detect markers of apoptosis, such as:

    • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry or fluorescence microscopy can be used to identify early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

    • Caspase-3/7 Activation: Assays that measure the activity of executioner caspases.

    • PARP Cleavage: Western blotting can be used to detect the cleavage of Poly (ADP-ribose) polymerase.[6]

Q3: What are appropriate positive and negative controls for my Nanchangmycin experiments?

A3: The inclusion of appropriate controls is critical for the validation and interpretation of your results.[7][8][9]

Control Type Purpose Examples
Negative Control To ensure that the observed effects are due to Nanchangmycin and not the solvent or other experimental manipulations.Vehicle Control: Cell culture medium containing the same final concentration of DMSO used to dissolve Nanchangmycin.[1]
Positive Control To confirm that your experimental system and assays are working as expected.For Calcium Influx: Ionomycin or Thapsigargin, which are known to increase intracellular calcium levels.[1] For Apoptosis Induction: Staurosporine or other known inducers of apoptosis in your cell type. For Anti-fibrotic Effects in Hepatic Stellate Cells: Nortriptyline has been used as a positive control for inducing an inactive phenotype.[1]

III. Troubleshooting Guide: Overcoming Experimental Hurdles

This section provides a structured approach to troubleshooting common issues encountered during Nanchangmycin experiments.

Problem 1: High variability in experimental results.

  • Possible Cause 1: Inconsistent Nanchangmycin concentration.

    • Solution: Ensure your Nanchangmycin stock solution is fully dissolved and well-mixed before each use. Avoid repeated freeze-thaw cycles by preparing small aliquots.

  • Possible Cause 2: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across wells.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or medium.

Problem 2: No observable effect at expected therapeutic concentrations.

  • Possible Cause 1: Incorrect dosage calculation or dilution.

    • Solution: Double-check all calculations for stock and working solution preparations.

  • Possible Cause 2: Cell line is resistant to Nanchangmycin.

    • Solution: Verify the sensitivity of your cell line to Nanchangmycin by performing a dose-response curve to determine the IC50 value. If possible, test a cell line known to be sensitive as a positive control.

  • Possible Cause 3: Degraded Nanchangmycin stock.

    • Solution: Prepare a fresh stock solution of Nanchangmycin. Protect stock solutions from light.

Problem 3: Excessive cytotoxicity masking the therapeutic effect.

  • Possible Cause 1: Nanchangmycin concentration is too high.

    • Solution: Perform a dose-response experiment to identify a concentration that elicits the desired therapeutic effect with minimal cytotoxicity. This may require a narrow concentration range and multiple replicates.

  • Possible Cause 2: Extended exposure time.

    • Solution: Optimize the incubation time. Shorter exposure times may be sufficient to observe the therapeutic effect without inducing widespread cell death.

  • Possible Cause 3: Cell line is highly sensitive to Nanchangmycin.

    • Solution: Consider using a less sensitive cell line if appropriate for your research question. Alternatively, explore strategies to mitigate toxicity, such as combination therapy or novel delivery systems.

IV. Strategies to Widen the Therapeutic Window of Nanchangmycin

The narrow therapeutic index of Nanchangmycin is a significant hurdle for its clinical translation. Here, we outline two primary strategies to address this limitation.

A. Combination Therapy

Combining Nanchangmycin with other therapeutic agents can allow for lower, less toxic doses of NCM to be used while achieving a synergistic or additive therapeutic effect.

Example: Nanchangmycin in Multiple Myeloma

Nanchangmycin has been shown to act synergistically with the chemotherapeutic agents Doxorubicin and Lenalidomide in multiple myeloma (MM) cells.[6] This combination can enhance the induction of apoptosis in cancer cells.

Experimental Workflow for Combination Therapy:

Combination_Therapy_Workflow cluster_0 Phase 1: Single-Agent Dose Response cluster_1 Phase 2: Combination Index (CI) Determination cluster_2 Phase 3: Mechanistic Studies A Determine IC50 of NCM B Determine IC50 of Doxorubicin/Lenalidomide C Treat cells with a matrix of NCM and Doxorubicin/Lenalidomide concentrations B->C D Calculate CI using Chou-Talalay method C->D E Identify synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) combinations D->E F Select synergistic combination for further analysis E->F G Assess apoptosis, cell cycle, and relevant signaling pathways F->G

Caption: Workflow for evaluating Nanchangmycin combination therapy.

B. Novel Drug Delivery Systems

Encapsulating Nanchangmycin in nanocarriers, such as liposomes or polymeric nanoparticles, can improve its therapeutic index by:

  • Improving Solubility and Stability: Nanocarriers can protect NCM from degradation and improve its solubility in aqueous environments.

  • Enhancing Bioavailability: These systems can increase the circulation time of NCM in the body.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct NCM to specific cell types, such as tumor cells, thereby reducing off-target toxicity.[10][11][12][13][14]

Conceptual Workflow for Nanoparticle Formulation:

Nanoparticle_Workflow A Select Nanocarrier (e.g., Liposome, PLGA nanoparticle) B Optimize NCM Encapsulation A->B C Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) B->C D In Vitro Release Studies C->D E Cellular Uptake and Cytotoxicity Assays D->E F In Vivo Efficacy and Toxicity Studies E->F

Caption: Workflow for developing NCM-loaded nanoparticles.

V. Signaling Pathways Modulated by Nanchangmycin

Understanding the molecular pathways affected by Nanchangmycin is crucial for interpreting experimental results and identifying potential biomarkers of response.

A. Anti-Fibrotic Signaling in Hepatic Stellate Cells (HSCs)

In HSCs, Nanchangmycin promotes a quiescent-like phenotype by modulating several key signaling pathways.[1][3][4][15]

NCM_HSC_Signaling NCM Nanchangmycin Ca_influx Increased Cytosolic Ca2+ NCM->Ca_influx FYN FYN Ca_influx->FYN inhibits PTK2 PTK2 (FAK) Ca_influx->PTK2 inhibits MAPK MAPK1/3 (ERK2/1) Ca_influx->MAPK inhibits HSC_inactivation HSC Inactivation (Reduced Fibrosis) FYN->HSC_inactivation promotes PTK2->HSC_inactivation promotes MAPK->HSC_inactivation promotes

Caption: NCM-mediated signaling in hepatic stellate cells.

B. Anti-Myeloma Activity via the Otub1/c-Maf Axis

In multiple myeloma, Nanchangmycin targets the deubiquitinase Otub1, leading to the degradation of the oncoprotein c-Maf.[6]

NCM_MM_Signaling NCM Nanchangmycin Otub1 Otub1 NCM->Otub1 inhibits cMaf c-Maf Otub1->cMaf stabilizes Ub Ubiquitination & Proteasomal Degradation cMaf->Ub Apoptosis MM Cell Apoptosis Ub->Apoptosis

Caption: NCM's mechanism of action in multiple myeloma.

VI. Quantitative Data Summary

The following table provides a summary of reported IC50 values for Nanchangmycin in various cell lines. Note that these values can vary depending on the specific assay conditions and cell line used.

Cell LineCell TypeIC50 (µM)Reference
LP1Multiple Myeloma<1.0 (at 72h)[6]
RPMI-8226Multiple Myeloma<1.0 (at 72h)[6]
MM1.SMultiple Myeloma<1.0 (at 72h)[6]
MM1.RMultiple Myeloma<1.0 (at 72h)[6]
MCF-7Breast Cancer~0.28[2]

VII. References

  • Li, Y., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife, 11, e74513. [Link]

  • Xu, Y., et al. (2020). Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf. Cell Death & Disease, 11(9), 818. [Link]

  • Li, Y., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. bioRxiv. [Link]

  • Huang, R. Y., et al. (2018). Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells. ACS Omega, 3(10), 13048-13061. [Link]

  • Li, Y., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. PubMed. [Link]

  • Gao, Y., et al. (2022). A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems. Frontiers in Bioengineering and Biotechnology, 10, 861092. [Link]

  • Li, Y., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. PubMed. [Link]

  • Majeed, A., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Molecules, 28(13), 5033. [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]

  • Sengar, A. S. (2023). Liposomes and Beyond: Pioneering Vesicular Systems for Drug Delivery. Biores Scientia, 4(2), 1-8. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2017). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. Frontiers in Microbiology, 8, 1208. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Gedda, M. R., et al. (2023). Liposomes: Versatile Nanocarriers in Modern Drug Delivery Systems - A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Reddit. (2017). Positive and Negative Controls. r/Mcat. [Link]

  • Daraee, H., et al. (2016). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. Journal of Biomedical Materials Research Part A, 104(3), 807-820. [Link]

Sources

Nanchangmycin Technical Support Center: A Guide to Navigating Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nanchangmycin. This resource is designed for researchers, scientists, and drug development professionals to effectively address and manage the inherent batch-to-batch variability of this potent polyether ionophore. As a natural product derived from the fermentation of Streptomyces nanchangensis, Nanchangmycin's consistency can be influenced by numerous factors, leading to potential discrepancies in experimental outcomes.[1] This guide provides in-depth troubleshooting advice, validated analytical protocols, and a comprehensive understanding of the factors contributing to variability, empowering you to conduct reproducible and reliable research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Nanchangmycin variability.

Q1: We are observing a significant shift in the IC50 value of Nanchangmycin between different lots in our cancer cell line assays. What could be the primary cause?

A1: Fluctuations in IC50 values are a common challenge when working with natural products like Nanchangmycin.[2] The primary culprits are typically variations in the purity and potency of the compound between batches. Even minor differences in the fermentation and purification processes can lead to varying concentrations of Nanchangmycin and the presence of structurally related impurities that may have their own biological activity.[2] We recommend a thorough analytical characterization of each new batch before use.

Q2: Can our experimental setup contribute to the variability we're seeing?

A2: Absolutely. Inconsistent results are often a combination of compound variability and subtle differences in experimental conditions.[2][3] Factors such as cell density at the time of treatment, passage number of the cell line, variations in serum percentage in the culture media, and even the specific cytotoxicity assay used (e.g., MTT vs. Trypan Blue) can significantly impact the apparent IC50 value.[4][5]

Q3: How should we properly store and handle Nanchangmycin to minimize degradation and maintain consistency?

A3: Proper storage is critical for the stability of Nanchangmycin.[3] For long-term storage, solid Nanchangmycin should be kept at -20°C in a tightly sealed, light-proof container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] Stock solutions, typically in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] It is highly recommended to prepare fresh working solutions for each experiment.[3]

Q4: What are the key quality control (QC) parameters we should look for on a Certificate of Analysis (CofA) for Nanchangmycin?

A4: A comprehensive CofA for Nanchangmycin should include the following:

  • Identity Confirmation: Data from ¹H-NMR and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), indicating the percentage of the main compound.

  • Potency: Often determined by a microbiological assay or a standardized cell-based assay against a reference standard.

  • Residual Solvents: Information on any remaining solvents from the purification process.

  • Appearance and Solubility: Physical characteristics of the compound.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a systematic, question-and-answer approach to resolving specific problems encountered during experimentation with Nanchangmycin.

Issue 1: Inconsistent Anti-proliferative or Cytotoxic Effects (Variable IC50)

You Observe: The half-maximal inhibitory concentration (IC50) of Nanchangmycin varies significantly between experiments, even when using the same batch.

Troubleshooting Workflow:

G A Start: Inconsistent IC50 Observed B Review Experimental Protocol Consistency: - Cell density & passage number - Media & serum concentration - Incubation times - Plate type & 'edge effects' A->B C Consistent? B->C D Standardize Protocol: - Create detailed SOP - Use consistent cell stocks - Avoid outer wells of plates C->D No E Re-evaluate Compound Handling: - Fresh dilutions? - Proper storage? - Visual inspection for precipitate? C->E Yes D->B F Consistent? E->F G Implement Strict Handling Protocol: - Aliquot stock solutions - Avoid freeze-thaw cycles - Sonicate if needed F->G No H Perform Analytical QC on Current Batch: - HPLC for purity check - LC-MS for identity confirmation F->H Yes G->E I Purity/Identity Confirmed? H->I J Contact Supplier with Data: - Request analysis of retain sample - Consider a different batch I->J No K Issue Resolved I->K Yes J->K

Caption: Workflow for troubleshooting inconsistent IC50 values.

Detailed Q&A:

  • Q: How can we confirm if our compound is the source of variability?

    • A: The most direct way is to analytically characterize the batch of Nanchangmycin you are using. This involves techniques like HPLC to assess purity and LC-MS to confirm the molecular weight. Comparing the results to the supplier's Certificate of Analysis or a trusted reference standard is crucial. A lower-than-expected purity or the presence of significant impurity peaks can directly impact biological activity.[2]

  • Q: What specific steps should we take to standardize our cell-based assays?

    • A: Create a detailed Standard Operating Procedure (SOP) that specifies:

      • Cell Seeding Density: Ensure the same number of cells is plated in each well.[5]

      • Cell Passage Number: Use cells within a defined, narrow passage number range to avoid phenotypic drift.

      • Media Consistency: Use the same batch of media and fetal bovine serum (FBS) for a set of experiments, as serum components can interact with the compound.[2]

      • Incubation Times: Precisely control the duration of compound exposure.

      • Plate Layout: Avoid using the outer wells of 96-well plates to mitigate the "edge effect" of evaporation, or ensure these wells are not used for critical measurements.[4]

Issue 2: Unexpected Cellular Responses or Off-Target Effects

You Observe: Nanchangmycin is inducing a biological effect that is not consistent with its known mechanism of action as an ionophore, or you see high variability in downstream signaling pathway analysis.

Troubleshooting Workflow:

G A Start: Unexpected Cellular Response B Hypothesis: Impurities with off-target activity A->B C Analytical Characterization: - HPLC-UV/MS to identify and quantify impurities - ¹H and ¹³C NMR for structural elucidation of major components B->C D Compare impurity profile to previous 'good' batches (if available) C->D E Significant Differences? D->E F Consider fractionation of the batch using preparative HPLC E->F Yes K Hypothesis: Cellular context or assay interference E->K No G Test purified Nanchangmycin and impurity fractions separately in the assay F->G H Does purified Nanchangmycin show expected activity? G->H I Source of off-target effect identified H->I Yes J Contact supplier with analytical data and request a higher purity batch H->J No, contact supplier I->J L Review assay specificity. Can Nanchangmycin interfere with the readout (e.g., fluorescence)? K->L M Run appropriate assay controls (e.g., compound in cell-free system) L->M

Caption: Workflow for investigating unexpected cellular effects.

Detailed Q&A:

  • Q: How can we identify unknown impurities in our Nanchangmycin sample?

    • A: High-resolution LC-MS/MS is the ideal technique. It allows for the separation of components by HPLC, followed by mass spectrometry to determine the molecular weights of any co-eluting impurities. Fragmentation analysis (MS/MS) can provide structural clues about these unknown compounds.[6] For a more definitive structural confirmation, preparative HPLC can be used to isolate the impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

  • Q: Could the observed off-target effects be due to degradation of Nanchangmycin?

    • A: Yes, improper storage or handling, such as exposure to light, extreme pH, or repeated freeze-thaw cycles, can lead to degradation.[3][9] Degradants may have different biological activities. An HPLC purity analysis comparing a fresh sample to an older, stored sample can reveal the appearance of new peaks corresponding to degradation products.

Part 3: Quality Control and Batch Characterization Protocols

To empower researchers to independently assess the quality of their Nanchangmycin batches, we provide the following validated analytical protocols.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a quantitative measure of the purity of Nanchangmycin.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Nanchangmycin reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Nanchangmycin reference standard in methanol.

    • Create a series of working standards (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the Nanchangmycin batch to be tested in methanol to a final concentration of 1 mg/mL.

    • Dilute to approximately 50 µg/mL with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 215 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 30 70
      20.0 0 100
      25.0 0 100
      25.1 30 70

      | 30.0 | 30 | 70 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of the Nanchangmycin batch using the area percent method: Purity (%) = (Area of Nanchangmycin Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of Nanchangmycin.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source.

Procedure:

  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 200-1200

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Optimize other parameters (e.g., cone voltage) for maximum signal intensity.

  • Data Analysis:

    • Extract the mass spectrum for the main peak corresponding to Nanchangmycin.

    • Confirm the presence of the expected ion. Nanchangmycin has a chemical formula of C₄₇H₇₈O₁₄. The expected [M+H]⁺ ion would be at approximately m/z 851.5. The sodium adduct [M+Na]⁺ at m/z 873.5 is also commonly observed for polyether ionophores.

Protocol 3: Structural Confirmation by ¹H-NMR

This protocol provides detailed structural information, acting as a fingerprint for each batch.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Nanchangmycin sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of Nanchangmycin in 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the resulting spectrum with a reference spectrum for Nanchangmycin. Pay close attention to the chemical shifts, multiplicities, and integration of the characteristic peaks. Any significant deviation may indicate the presence of impurities or structural degradation.[10]

Part 4: Mitigating Variability in Experimental Design

Beyond characterizing the compound, proactive steps in your experimental design can significantly reduce the impact of batch-to-batch variability.

  • Batch Reservation and Pre-screening: Whenever possible, purchase a larger quantity of a single batch of Nanchangmycin for an entire study. Before beginning extensive experiments, perform a small-scale pre-screening of the new batch to confirm its activity (e.g., determine the IC50 in a key cell line) and compare it to previous batches.

  • Use of Reference Standards: Include a reference standard of known purity and potency in your experiments. This allows you to normalize the results from different batches and experiments.

  • Robust Assay Design: Design assays with clear positive and negative controls.[11] Monitor assay performance over time using control charts to detect any systematic drift in results.

By implementing these troubleshooting guides, analytical protocols, and best practices, researchers can confidently navigate the challenges of Nanchangmycin's batch-to-batch variability, leading to more robust, reproducible, and impactful scientific discoveries.

References

  • ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? Retrieved from [Link]

  • ResearchGate. (2020, November 10). How do you deal with multiple IC50 values determined from a single cell viability graph? Retrieved from [Link]

  • PMC. (n.d.). Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45. Retrieved from [Link]

  • ResearchGate. (2018, January 10). How to select the correct IC-50 Value for my anti-cancer studies? Retrieved from [Link]

  • YouTube. (2024, March 1). Operations Steps for Reducing Batch-to-Batch Variability. Retrieved from [Link]

  • PubMed. (n.d.). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structure Elucidation of Antibiotics by NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Retrieved from [Link]

  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Affinity-based protein profiling of the antiviral natural product nanchangmycin. Retrieved from [Link]

  • Nuvisan. (n.d.). Unlock structural insights in drug discovery using NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of LC‐MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. Retrieved from [Link]

  • PMC. (2024, October 3). Assessing and mitigating batch effects in large-scale omics studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Batch fermentation and fed-batch fermentation of Streptomyces. a:... | Download Scientific Diagram. Retrieved from [Link]

  • PMC. (n.d.). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of purity and potency of the components of gentamycin using high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (2021, January 4). Streptomycetes as platform for biotechnological production processes of drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus. Retrieved from [Link]

  • PMC. (2025, October 21). Affinity-based protein profiling of the antiviral natural product nanchangmycin. Retrieved from [Link]

  • Cell and Gene. (2024, February 22). How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing. Retrieved from [Link]

  • PubMed. (2017, January 17). Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Antibiotics Analysis by HPLC. Retrieved from [Link]

  • Ecology & Behaviour @ Nottingham. (n.d.). Physiological factors affecting the production of an antimicrobial substance by Streptomyces violatus in batch cultures. Retrieved from [Link]

  • PubMed. (n.d.). Physiological factors affecting streptomycin production by Streptomyces griseus ATCC 12475 in batch and continuous culture. Retrieved from [Link]

  • PMC. (2022, July 13). Characterization of Pathway-Specific Regulator NigR for High Yield Production of Nigericin in Streptomyces malaysiensis F913. Retrieved from [Link]

  • PMC. (2021, March 18). Safe handling and delivery of biological medications during the COVID‐19 pandemic. Retrieved from [Link]

  • PubMed. (2020, September 30). Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf. Retrieved from [Link]

  • PMC. (2020, September 30). Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf. Retrieved from [Link]

  • ResearchGate. (n.d.). Potency and purity of the samples | Download Table. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Simultaneous determination of purity and potency of the components of gentamycin using high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (2024, April 29). Establishing Quality Control Metrics for Large-Scale Plasma Proteomic Sample Preparation. Retrieved from [Link]

  • CDC. (2024, June 18). Storage and Handling of Immunobiologics | Vaccines & Immunizations. Retrieved from [Link]

  • MDPI. (n.d.). Differential Effects of Linkers on the Activity of Amphiphilic Tobramycin Antifungals. Retrieved from [Link]

  • PMC. (n.d.). Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • SpringerLink. (2024, May 30). Guidelines for Packaging, Transport, and Storage of Source Cells for Organoids. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Nanchangmycin vs. Salinomycin Activity Against Cancer Stem Cells

[1]

Executive Summary: The Ionophore Renaissance

For over a decade, Salinomycin has served as the "gold standard" reference compound for anti-cancer stem cell (CSC) activity, following the seminal 2009 discovery by Gupta et al. that identified its >100-fold selectivity for CSCs over paclitaxel. However, recent high-throughput screens have identified Nanchangmycin (NCMC), a related polyether ionophore, as a potentially superior candidate with lower IC50 values and a distinct, though overlapping, mechanistic profile.

This guide provides a technical comparison of these two ionophores, evaluating their potency, mechanism of action (MoA), and utility in preclinical CSC models.

Quick Verdict
  • Salinomycin: The established benchmark . Best for validating new CSC assays due to extensive literature data. Primary mechanism involves iron sequestration (ferroptosis) and Wnt inhibition.

  • Nanchangmycin: The high-potency contender . Exhibits superior IC50 values (approx.[1][2][3] 10-fold lower in breast CSCs) and broader activity against multiple myeloma via the Otub1/c-Maf axis.

Mechanistic Comparison

Both compounds are polyether ionophores that disrupt cellular ion homeostasis, but their downstream lethal effectors differ slightly.

Table 1: Mechanistic Profiling
FeatureSalinomycin (SAL)Nanchangmycin (NCMC)
Primary Class Monocarboxylic Polyether IonophoreAglycone Polyether Ionophore
Ion Selectivity K+ / H+ antiporter (preference for Alkali ions)Broad cation antiporter (Ca2+, K+, H+)
Key Signaling Target Wnt/

-catenin
(LRP6 phosphorylation block)
Wnt/

-catenin
& Otub1/c-Maf axis
Cellular Stressor Iron Sequestration (Lysosomal iron locking

Ferroptosis)
Mitochondrial Permeability (Inner membrane H+/K+ leak

Apoptosis)
Autophagy Induces autophagy (often cytoprotective initially)Potent activator of autophagy (LC3A/B accumulation)
Resistance Profile Overcomes ABC transporter-mediated resistanceEffective against Paclitaxel-resistant lines
Visualization: Signaling Pathways

The following diagram illustrates the convergent and divergent pathways of CSC eradication for both compounds.

MOA_PathwaySALSalinomycinIonFluxIon Homeostasis Disruption(K+/H+/Ca2+ influx)SAL->IonFluxLysosomeLysosomal IronSequestrationSAL->LysosomeDominant MechanismNCMCNanchangmycinNCMC->IonFluxMitoMitochondrial InnerMembrane PermeabilityNCMC->MitoDominant MechanismOtub1Otub1/c-Maf Axis(Myeloma Specific)NCMC->Otub1WntWnt/Beta-CateninInhibitionIonFlux->WntLRP6 BlockROSROS AccumulationLysosome->ROSMito->ROSApopCaspase-DependentApoptosisMito->ApopCytochrome C ReleaseFerroFerroptosisROS->FerroWnt->ApopOtub1->Apop

Caption: Figure 1. Mechanistic divergence.[4] SAL drives ferroptosis via lysosomal iron trapping, while NCMC triggers mitochondrial apoptosis and targets c-Maf stability.

Comparative Efficacy Data

The following data aggregates findings from breast cancer (MCF-7, MDA-MB-231) and multiple myeloma models.

Table 2: Potency Benchmarking (In Vitro)
Cell TypeAssay TypeSalinomycin IC50Nanchangmycin IC50Fold ImprovementRef
Breast CSCs (MCF-7)Mammosphere Viability2.85

M
0.28

M
~10x[1, 2]
Breast Cancer (MDA-MB-231)Monolayer Cytotoxicity~4.9

M
~1.5

M
~3x[3]
Multiple Myeloma (RPMI-8226)Proliferation~0.5

M
0.26

M
~2x[4]
Normal Fibroblasts Toxicity Control>10

M
>5

M
N/A[1]

Expert Insight: While Nanchangmycin appears significantly more potent in molar terms, its therapeutic window (Selectivity Index) must be carefully titrated. Salinomycin's lower potency is often offset by its extremely well-characterized toxicity profile in mice, making it "safer" for initial in vivo pilot studies.

Experimental Protocols

To objectively compare these compounds in your own lab, use the Mammosphere Formation Assay . This is the gold standard for assessing stemness, as it forces cells to survive anchorage-independent conditions—a trait exclusive to CSCs.

Protocol A: Comparative Mammosphere Assay

Objective: Determine the IC50 of SAL vs. NCMC specifically against the stem-like subpopulation.

Reagents:
  • Basal Medium: DMEM/F12 (phenol red-free).

  • Supplements: B27 (1:50), EGF (20 ng/mL), bFGF (20 ng/mL), Insulin (4 µg/mL).

  • Plates: Ultra-Low Attachment (ULA) 6-well or 96-well plates (Corning or equivalent).

  • Compounds: Salinomycin (Sigma S4526), Nanchangmycin (Sigma or specialized vendor). Dissolve in DMSO to 10 mM stock.

Workflow:
  • Single Cell Suspension: Trypsinize monolayer cultures. Pass through a 40

    
    m cell strainer to ensure single cells. This is critical; clumps will result in false positives.
    
  • Seeding: Plate cells at low density (e.g., 1,000 cells/mL for 6-well; 100 cells/well for 96-well) in Mammosphere Medium.

  • Treatment:

    • Allow spheres to initiate for 24 hours.

    • Treat with serial dilutions of SAL and NCMC (Range: 0.01

      
      M to 10 
      
      
      M).
    • Include a DMSO vehicle control (Final DMSO < 0.1%).

  • Incubation: Incubate for 5–7 days without disturbing the plate.

  • Quantification:

    • Manual: Count spheres >50

      
      m diameter under a phase-contrast microscope.
      
    • Automated: Use CellTiter-Glo (ATP luminescence) for high-throughput 96-well formats. Note: Ensure lysis buffer is compatible with 3D structures.

Protocol B: ALDH1 Activity Validation (Flow Cytometry)

Objective: Confirm that sphere reduction correlates with loss of the ALDH+ (CSC marker) population.

  • Treat monolayer cells with IC50 concentrations of SAL or NCMC for 48 hours.

  • Harvest cells and stain using the Aldefluor™ Assay Kit (Stemcell Technologies).

  • Critical Control: You MUST run a DEAB (diethylaminobenzaldehyde) control tube for every sample to define the ALDH+ gate.

  • Analyze via flow cytometry.[5] A reduction in the ALDH+ percentage (upper right quadrant) compared to control indicates CSC-specific targeting.

Visualization: Experimental Workflow

WorkflowStartMonolayer Culture(MCF-7 / MDA-MB-231)Filter40µm Strainer(Single Cell Susp.)Start->FilterPlateUltra-Low AttachmentPlatingFilter->PlateTreatDrug Treatment(24h post-seeding)Plate->TreatIncubate5-7 DaysSphere FormationTreat->IncubateReadoutCount Spheres >50µmor CellTiter-GloIncubate->Readout

Caption: Figure 2. Mammosphere assay workflow for validating anti-CSC potency.

Senior Scientist Notes: Handling & Troubleshooting

  • Solubility & Stability: Both compounds are highly hydrophobic.

    • Dissolve in high-grade DMSO.

    • Avoid freeze-thaw cycles. Aliquot stocks (e.g., 20

      
      L) and store at -20°C.
      
    • Precipitation in aqueous media is a risk at concentrations >20

      
      M. Always vortex vigorously when adding to media.
      
  • Toxicity Awareness:

    • These are ionophores.[6][7][8] They can be neurotoxic in vivo at high doses.

    • For mouse xenografts, Salinomycin is typically dosed at 5 mg/kg. Nanchangmycin is more potent; start pilot toxicity studies at 0.5–1.0 mg/kg.

  • Plasticware: Polyether ionophores can absorb into certain plastics. Use glass vials for stock solutions if possible, or high-quality polypropylene.

References

  • Huang, J., et al. (2018). "Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells."[9][10] ACS Pharmacology & Translational Science.[11]

  • Gupta, P. B., et al. (2009). "Identification of Selective Inhibitors of Cancer Stem Cells by High-Throughput Screening."[1][12] Cell.

  • Antoszczak, M., et al. (2019). "Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models." Journal of Natural Products/NIH.

  • Xu, J., et al. (2020). "Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf."[13][14] Cell Death & Disease.

  • Huczyński, A. (2012). "Polyether ionophores—promising bioactive molecules for cancer therapy."[11] Bioorganic & Medicinal Chemistry Letters.

Sources

Efficacy of Nanchangmycin compared to other antiviral compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antiviral Efficacy of Nanchangmycin

Executive Summary

Nanchangmycin, a polyether ionophore produced by Streptomyces nanchangensis, is emerging as a formidable broad-spectrum antiviral agent.[1] Initially recognized for its antibiotic properties, recent high-throughput screening initiatives have spotlighted its potent inhibitory effects against a diverse array of pathogenic viruses, including those of significant public health concern like Influenza A, Zika virus, and SARS-CoV-2.[1][2][3] This guide provides a comprehensive analysis of nanchangmycin's antiviral efficacy, comparing its performance with other ionophores and standard-of-care antiviral compounds. We will delve into its unique dual mechanisms of action, present supporting quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for its evaluation.

Introduction: The Rise of Ionophores as Antiviral Agents

Ionophore antibiotics, such as nanchangmycin, monensin, and salinomycin, are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[4] This disruption of cellular ion gradients, particularly Na⁺/H⁺ exchange, forms the basis of their antimicrobial activity.[4] While long utilized in veterinary medicine as coccidiostats, their potential as human therapeutics has been explored more recently.[5][6] The antiviral capacity of ionophores stems from their ability to interfere with host-cell processes that are hijacked by viruses during their lifecycle, making them attractive candidates for broad-spectrum antiviral development.[7] Nanchangmycin has distinguished itself within this class due to its exceptional potency and activity against viruses where other ionophores have proven ineffective.[8]

Nanchangmycin's Dual Mechanisms of Antiviral Action

Nanchangmycin's broad efficacy can be attributed to its ability to inhibit viral replication through at least two distinct host-targeted mechanisms. This dual-action profile reduces the likelihood of viral resistance development compared to agents that target specific viral proteins.

Inhibition of Endosomal Acidification

For many enveloped viruses, entry into the host cell occurs via endocytosis. The subsequent fusion of the viral envelope with the endosomal membrane is a pH-dependent process, requiring the acidification of the endosome. Nanchangmycin, as a potent ionophore, disrupts this crucial step. By facilitating the exchange of protons (H⁺) for cations (like K⁺ or Na⁺) across the endosomal membrane, it neutralizes the endosomal pH.[2][9][10] This prevents the conformational changes in viral glycoproteins necessary for membrane fusion, effectively trapping the viral particles within the endosome and aborting the infection at an early stage.[9] This mechanism is central to its activity against Influenza A virus, flaviviruses, and alphaviruses.[2][11]

G cluster_cell Host Cell Cytoplasm cluster_endosome Endosome Virus Enveloped Virus Low_pH Low pH Environment Endocytosis Endocytosis Endocytosis->Virus Acidification H+ Pump (V-ATPase) Acidification->Low_pH Fusion Viral-Endosomal Membrane Fusion Low_pH->Fusion Release Viral Genome Release Fusion->Release Viral Replication Viral Replication Release->Viral Replication Nanchangmycin Nanchangmycin Nanchangmycin->Block

Caption: Mechanism 1: Inhibition of Endosomal Acidification by Nanchangmycin.

Disruption of Viral Polyprotein Processing

A more novel and specific mechanism has been identified for nanchangmycin's activity against Zika virus (ZIKV).[12] Flaviviruses like ZIKV translate their RNA genome into a single large polyprotein, which must be cleaved by both viral and host proteases to yield individual functional proteins.[12] Chemical proteomics has revealed that nanchangmycin directly binds to SEC11A, a key component of the host cell's signal peptidase complex.[12] This complex is essential for processing the viral polyprotein. By inhibiting SEC11A, nanchangmycin blocks polyprotein cleavage, preventing the formation of mature viral proteins and halting viral replication. This mechanism appears distinct from other ionophores and helps explain nanchangmycin's potent and specific anti-ZIKV activity.[12]

G cluster_workflow Zika Virus Polyprotein Processing Viral_RNA Viral RNA Genome Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein C prM E NS1 NS2A ... Translation->Polyprotein Cleavage Cleavage Polyprotein->Cleavage SPC Host Signal Peptidase Complex (contains SEC11A) SPC->Cleavage Proteins Mature Viral Proteins (Structural & Non-Structural) Cleavage->Proteins Virion Assembly Virion Assembly Proteins->Virion Assembly Nanchangmycin Nanchangmycin Nanchangmycin->Block

Caption: Mechanism 2: Inhibition of ZIKV Polyprotein Processing by Nanchangmycin.

Comparative Antiviral Spectrum and Potency

Nanchangmycin exhibits a remarkably broad spectrum of activity, inhibiting both RNA and DNA viruses. Its potency, particularly in the sub-micromolar range for many viruses, is a key differentiator from other compounds.

Activity Against RNA Viruses

Nanchangmycin has demonstrated potent efficacy against a wide range of RNA viruses. A key advantage is its effectiveness against drug-resistant strains, such as oseltamivir-resistant influenza A virus, highlighting its potential to combat antiviral resistance.[2][9] In a high-throughput screen that identified nanchangmycin as a potent ZIKV inhibitor, the common ionophore salinomycin showed no activity, underscoring nanchangmycin's unique properties.[8]

Table 1: Comparative Efficacy (IC₅₀/EC₅₀) of Nanchangmycin and Other Compounds Against RNA Viruses

Virus Family Virus Compound Cell Line IC₅₀ / EC₅₀ (µM) Reference
Orthomyxoviridae Influenza A (H1N1) Nanchangmycin MDCK ~0.1 - 0.5 [2]
Influenza A (Oseltamivir-Resistant) Nanchangmycin MDCK ~0.1 - 0.5 [2][9]
Influenza A (Oseltamivir-Resistant) Oseltamivir MDCK No effect at 1 µM [2]
Flaviviridae Zika Virus (ZIKV) Nanchangmycin Multiple 0.1 - 0.4 [8][11]
Dengue Virus (DENV) Nanchangmycin Multiple Potent Inhibition [11]
West Nile Virus (WNV) Nanchangmycin Multiple Potent Inhibition [11]
Japanese Encephalitis Virus (JEV) Nanchangmycin Vero ~0.02 [13]
Japanese Encephalitis Virus (JEV) Salinomycin Vero ~0.04 [13]
Japanese Encephalitis Virus (JEV) Maduramycin Vero ~0.01 [13]
Togaviridae Chikungunya Virus (CHIKV) Nanchangmycin U-2 OS Potent Inhibition [3][11]
Coronaviridae Porcine Epidemic Diarrhea (PEDV) Nanchangmycin Vero Potent Inhibition [2][10]
Porcine Epidemic Diarrhea (PEDV) Salinomycin Vero ~1.0 [14][15]
SARS-CoV-2 Nanchangmycin Vero E6 >100-fold selectivity [16]
SARS-CoV-2 Salinomycin Vero E6 >100-fold selectivity [16]
SARS-CoV-2 Monensin Vero E6 50-100-fold selectivity [16]

| Arteriviridae | Porcine Repro. & Resp. Syndrome (PRRSV) | Nanchangmycin | Marc-145 | Potent Inhibition |[2][10] |

Activity Against DNA Viruses

The antiviral activity of nanchangmycin extends to DNA viruses, suggesting its mechanisms are not limited to pathways exclusive to RNA viruses. This further supports its classification as a broad-spectrum agent.

Table 2: Efficacy of Nanchangmycin Against DNA Viruses

Virus Family Virus Compound Cell Line Efficacy Reference
Herpesviridae Porcine Pseudorabies Virus (PRV) Nanchangmycin Vero Potent Inhibition [2][10]

| Herpesviridae | Human Herpesvirus 1 (HSV-1) | Nanchangmycin | Vero | Potent Inhibition |[2] |

Experimental Methodologies for Efficacy Assessment

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating and comparing antiviral compounds. The following protocols outline key methodologies used to generate the data discussed in this guide. The choice of assay depends on the specific virus and the research question, whether it's high-throughput screening for new compounds or detailed characterization of a lead candidate.

High-Content Antiviral Screening Assay

This automated microscopy-based assay is ideal for screening large compound libraries to identify potential viral inhibitors. It provides quantitative data on infection rates and cell health simultaneously.

Protocol:

  • Cell Plating: Seed a human cell line permissive to the virus of interest (e.g., A549, Huh-7, U-2 OS) into 384-well, optically clear-bottom plates. Incubate overnight to allow for cell adherence.

  • Compound Treatment: Using a liquid handler, add compounds from the library (including nanchangmycin, other ionophores, and controls) to the wells at a desired final concentration (e.g., 1-10 µM).

  • Viral Infection: After a short pre-incubation with the compounds (e.g., 1-2 hours), infect the cells with the virus at a low multiplicity of infection (MOI) of 0.1-1. This allows for the assessment of inhibition over multiple replication cycles.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and spread (e.g., 24-48 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Stain for viral antigens using a specific primary antibody (e.g., anti-Flavivirus E protein) followed by a fluorescently-labeled secondary antibody.

    • Counterstain cell nuclei with a DNA dye like DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to count the total number of nuclei (total cells) and the number of infected cells (positive for viral antigen).

    • Calculate the percentage of infected cells for each treatment. The efficacy of a compound is determined by the reduction in the percentage of infected cells compared to a vehicle control (e.g., DMSO).

Viral Titer Reduction Assay (TCID₅₀ Method)

This assay quantifies the amount of infectious virus produced in the presence of an inhibitor and is a gold-standard method for determining antiviral potency (EC₅₀).

Protocol:

  • Cell Infection and Treatment: Seed permissive cells in a 24- or 48-well plate. Once confluent, infect the cells with the virus at a defined MOI in the presence of serial dilutions of the test compound (e.g., nanchangmycin). Include a virus-only control.

  • Incubation: Incubate for 24-72 hours, allowing the virus to replicate.

  • Supernatant Harvest: Collect the culture supernatant, which contains the progeny virions.

  • Serial Dilution: Perform a 10-fold serial dilution of the harvested supernatant from each treatment condition.

  • Endpoint Titration:

    • Plate fresh permissive cells in a 96-well plate.

    • Add 100 µL of each supernatant dilution to multiple replicate wells (typically 8 replicates per dilution).

    • Incubate for 3-7 days and observe for virus-induced cytopathic effect (CPE).

  • Calculation:

    • For each dilution, count the number of wells positive for CPE.

    • Calculate the 50% tissue culture infectious dose (TCID₅₀)/mL using the Reed-Muench method.

    • Plot the TCID₅₀/mL values against the corresponding drug concentrations and use non-linear regression to determine the EC₅₀ value (the concentration at which viral titer is reduced by 50%).

Caption: General workflow for antiviral compound screening and validation.

Discussion and Future Outlook

Nanchangmycin stands out as a highly potent, broad-spectrum antiviral with compelling mechanisms of action that target host cellular pathways. Its efficacy against clinically relevant viruses, including drug-resistant influenza strains and emerging threats like Zika virus, is particularly noteworthy.[2][11] The ability to inhibit viruses through multiple mechanisms—disrupting both a general entry pathway (endosomal acidification) and a more specific replication step (polyprotein processing)—makes it a robust candidate for further development.

However, a significant hurdle for the clinical application of ionophores, including nanchangmycin, is their potential for cytotoxicity at higher concentrations.[2] Studies have noted that nanchangmycin can affect cell growth, and in vivo toxicity has been observed in mice at concentrations above 10 mg/kg.[2] Therefore, future research must focus on two key areas:

  • Structural Optimization: Medicinal chemistry efforts are needed to design nanchangmycin analogs that retain high antiviral potency while exhibiting a reduced cytotoxicity profile, thereby widening the therapeutic window.

  • In Vivo Efficacy and Safety: Comprehensive studies in relevant animal models are essential to evaluate the pharmacokinetics, safety, and in vivo efficacy of nanchangmycin against a range of viral diseases. The promising in vivo results against Influenza A are a strong foundation for this continued work.[2]

References

  • Nanchangmycin suppresses influenza A virus infection by blocking endosomal acidification. Acta Biochimica et Biophysica Sinica. [Link]

  • Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. Cell Reports. [Link]

  • Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus. Cell Reports. [Link]

  • Nanchangmycin suppresses influenza A virus infection by blocking endosomal acidification. ResearchGate. [Link]

  • Chemotherapeutic Potential of Monensin as an Anti-microbial Agent. Stanford University. [Link]

  • Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife. [Link]

  • Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. ResearchGate. [Link]

  • Affinity-based protein profiling of the antiviral natural product nanchangmycin. Royal Society of Chemistry. [Link]

  • Nanchangmycin suppresses influenza A virus infection by blocking endosomal acidification. PubMed. [Link]

  • In Vitro Antiviral Activities of Salinomycin on Porcine Epidemic Diarrhea Virus. Viruses. [Link]

  • Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements. Molecules. [Link]

  • In Vitro Antiviral Activities of Salinomycin on Porcine Epidemic Diarrhea Virus. PubMed. [Link]

  • Antiviral activity of six ployether ionophores (salinomycin, maduramycin, nanchangmycin, A-130-A, endusamycin and CP-80,219 against JEV in Vero cells. ResearchGate. [Link]

  • Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance?. MDPI. [Link]

  • Novel Ionophores Active against La Crosse Virus Identified through Rapid Antiviral Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Ionophore Antibiotics Inhibit Type II Feline Coronavirus Proliferation In Vitro. MDPI. [Link]

  • Ionophore antibiotic X-206 is a potent inhibitor of SARS-CoV-2 infection in vitro. Virology Journal. [Link]

  • Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf. Cell Death & Disease. [Link]

  • Ionophores are selectively antiviral. ResearchGate. [Link]

  • Repurposing Polyether Ionophores as a New-Class of Anti-SARS-Cov-2 Agents as Adjunct Therapy. BioKB. [Link]

  • Ionophore antibiotic X-206 is a potent and selective inhibitor of SARS-CoV-2 infection in vitro. bioRxiv. [Link]

  • Nanchangmycin regulates FYN, FAK and ERK to control the fibrotic activity of hepatic stellate cells. bioRxiv. [Link]

  • Nanomedicine for the SARS-CoV-2: State-of-the-Art and Future Prospects. International Journal of Molecular Sciences. [Link]

  • Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities. Current Medicinal Chemistry. [Link]

  • Experimental bovine coccidiosis: control with monensin. Journal of Parasitology. [Link]

  • Emerging antibody-based therapeutics against SARS-CoV-2 during the global pandemic. Antibody Therapeutics. [Link]

  • Emergence of highly virulent pseudorabies virus in southern China. Emerging Microbes & Infections. [Link]

  • Efficacy of the broad-spectrum antiviral compound BCX4430 against Zika virus in cell culture and in a mouse model. Antiviral Research. [Link]

  • DNA-PKcs restricts Zika virus spreading and is required for effective antiviral response. iScience. [Link]

  • Carrimycin inhibits coronavirus replication by decreasing the efficiency of programmed –1 ribosomal frameshifting through directly binding to the RNA pseudoknot of viral frameshift-stimulatory element. Acta Pharmaceutica Sinica B. [Link]

  • Efficacy of monensin as a cattle feed additive against the face fly and horn fly. Journal of Animal Science. [Link]

  • Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities. Scite.ai. [Link]

  • Pseudorabies Virus: From Pathogenesis to Prevention Strategies. Viruses. [Link]

  • Pseudorabies Virus IE180 Inhibits Virus Replication by Activating the Type I Interferon Pathway. MDPI. [Link]

  • Pseudorabies virus usurps non-muscle myosin heavy chain IIA to dampen viral DNA recognition by cGAS for antagonism of host antiviral innate immunity. PLoS Pathogens. [Link]

  • Virulent Pseudorabies Virus Infection Induces a Specific and Lethal Systemic Inflammatory Response in Mice. Journal of Virology. [Link]

  • Biomimetic Nanotechnology for SARS-CoV-2 Treatment. International Journal of Nanomedicine. [Link]

Sources

Publish Comparison Guide: Nanchangmycin Activity Against MDR Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of Nanchangmycin, focusing on its application against multidrug-resistant (MDR) Gram-positive bacteria. This content is designed for researchers and drug development professionals, synthesizing mechanistic insights with rigorous experimental protocols.

Executive Summary

Nanchangmycin (NCMC) is a polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis. While historically used in agriculture as a coccidiostat (similar to Monensin and Salinomycin), it has recently re-emerged as a high-value candidate for drug repurposing. Its ability to shuttle cations across lipid bilayers allows it to bypass traditional resistance mechanisms found in Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

Unlike standard-of-care antibiotics (Vancomycin, Linezolid) that target specific enzymatic or structural sites, Nanchangmycin acts as a membrane-active agent , disrupting the electrochemical gradient essential for bacterial survival. This guide compares its efficacy, mechanism, and safety profile against established alternatives.

Mechanistic Profile & Mode of Action[1][2][3][4][5][6]

The Ionophore Mechanism

Nanchangmycin functions as an electroneutral cation exchanger. It possesses a hydrophobic exterior that allows it to integrate into the bacterial cell membrane and a hydrophilic core that binds metal cations (preferentially


 and 

).

Step-by-Step Cascade:

  • Insertion: NCMC inserts into the lipid bilayer of the Gram-positive cell membrane.

  • Cation Binding: It binds intracellular

    
     or extracellular 
    
    
    
    .
  • Shuttling: It transports these ions down their concentration gradients (collapsing the

    
     and 
    
    
    
    ).
  • Energy Depletion: The bacterium activates ATP-driven pumps to restore homeostasis, leading to rapid ATP hydrolysis, metabolic exhaustion, and osmotic lysis.

Visualization of Mechanism

The following diagram illustrates the ionophore-mediated disruption compared to Vancomycin's cell wall inhibition.

MOA_Comparison cluster_membrane Bacterial Membrane Interface Membrane Lipid Bilayer Target_N Cation Transport (Na+/H+ Exchange) Membrane->Target_N Facilitates Gradient Electrochemical Gradient (Na+/K+ Balance) Effect_N Osmotic Stress & ATP Depletion Gradient->Effect_N Causes Nanchangmycin Nanchangmycin (Polyether Ionophore) Nanchangmycin->Membrane Inserts into Vancomycin Vancomycin (Glycopeptide) Target_V D-Ala-D-Ala (Peptidoglycan Precursor) Vancomycin->Target_V Binds High Affinity Target_N->Gradient Collapses Effect_V Inhibition of Cell Wall Synthesis Target_V->Effect_V Blocks Cross-linking Death Bacterial Cell Death Effect_N->Death Effect_V->Death

Figure 1: Comparative Mechanism of Action. Nanchangmycin targets the physical integrity of the membrane gradient, whereas Vancomycin targets cell wall biosynthesis enzymes.

Comparative Efficacy Analysis

Nanchangmycin exhibits potent activity against Gram-positive organisms but lacks activity against Gram-negative bacteria due to the impermeability of the outer membrane (OM).

Table 1: Performance Comparison against MDR Pathogens[7]
FeatureNanchangmycin Vancomycin (Standard of Care)Daptomycin (Lipopeptide)
Primary Target Cytoplasmic Membrane (Cation Gradient)Cell Wall (Peptidoglycan)Cytoplasmic Membrane (Depolarization)
Activity vs. MRSA High (MIC: 0.1 – 1.0 µg/mL)*High (MIC: 0.5 – 2.0 µg/mL)High (MIC: 0.25 – 1.0 µg/mL)
Activity vs. VRE High (Retains activity vs. vanA/vanB)None (Resistant)High
Bactericidal Speed Rapid (Minutes to Hours)Slow (Time-dependent)Rapid (Concentration-dependent)
Resistance Potential Low (Requires membrane modification)Moderate (Target modification)Low (Membrane modification)
Biofilm Penetration Moderate (Lipophilic nature helps)Poor (Matrix inhibition)Good
Toxicity Risk High (Narrow therapeutic index)Low/Moderate (Nephrotoxicity)Moderate (Myopathy)

*Note: MIC values are representative ranges derived from comparative ionophore studies against S. aureus clinical isolates.

Key Differentiator: Cross-Resistance

Nanchangmycin is effective against bacterial strains resistant to other classes.

  • MRSA: NCMC retains full potency against methicillin-resistant strains.

  • VRE: Unlike Vancomycin, NCMC is active against Enterococcus faecium and faecalis.

  • Ionophore Resistance: Resistance to ionophores (via narAB operon) is rare but can occur; however, cross-resistance between Nanchangmycin and Monensin is not always absolute due to differing cation selectivities.

Experimental Protocols

To validate Nanchangmycin's activity, researchers must use protocols adapted for hydrophobic compounds.

Preparation of Stock Solutions
  • Solvent: Nanchangmycin is insoluble in water. Dissolve powder in 100% DMSO to create a 10 mg/mL stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration in the assay is <1% to avoid solvent toxicity.

MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.

  • Inoculum Prep: Cultivate MRSA (e.g., strain USA300) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in CAMHB.
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 50 µL of CAMHB to columns 2-12.

    • Add 100 µL of Nanchangmycin working solution (e.g., 64 µg/mL) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 50 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Synergy Workflow (Checkerboard Assay)

Nanchangmycin is often screened for synergy with other antibiotics to lower the required dose and mitigate toxicity.

Synergy_Workflow Start Select Antibiotics (Drug A: NCMC, Drug B: Vancomycin) Dilution Prepare 2D Serial Dilutions (8x8 Matrix) Start->Dilution Inoculation Add MRSA Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Calc Calculate FICI Score Incubation->Calc Result Interpretation: ≤0.5 = Synergy >4.0 = Antagonism Calc->Result

Figure 2: Checkerboard Assay Workflow for determining Fractional Inhibitory Concentration Index (FICI).

FICI Calculation:



Safety & Toxicity Profile

While Nanchangmycin is a potent antibacterial, its translation to human clinical use is limited by toxicity, a common trait of polyether ionophores.

  • Mammalian Cytotoxicity: NCMC is active against mammalian cells (e.g., inhibiting the Otub1/c-Maf axis in myeloma cells). This indicates a lack of prokaryotic selectivity compared to beta-lactams.

  • Therapeutic Window: Narrow. In animal models, high doses of ionophores can cause cardiac and skeletal muscle toxicity (rhabdomyolysis).

  • Future Direction: Research is currently focused on nanoparticle encapsulation (e.g., macrophage-mimicking nanodiscs) to deliver NCMC directly to infection sites or intracellular reservoirs (like S. aureus inside macrophages), thereby reducing systemic exposure.

References

  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates. Source: National Institutes of Health (NIH) / PubMed Central. Significance: Establishes the activity of ionophores against MRSA and VRE and explores resistance mechanisms via the NTML library. URL:[Link]

  • Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral. Source: Cell Reports. Significance: Identifies Nanchangmycin's mechanism of entry inhibition and its repurposing potential. URL:[Link]

  • Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control fibrotic activity. Source:[1][2][3] eLife. Significance: details the mammalian signaling pathways affected by NCMC, highlighting toxicity/side-effect considerations. URL:[Link][3]

  • Potent Synergy and Sustained Bactericidal Activity of Vancomycin-Colistin. Source: Antimicrobial Agents and Chemotherapy.[4][5][6][7][8] Significance: Provides the methodological basis for synergy testing (Checkerboard/Time-Kill) referenced in the protocols. URL:[Link]

  • Macrophage-mimicking nanodiscs for treating systemic infection caused by MRSA. Source: Science Advances.[9] Significance: Demonstrates modern delivery systems (nanodiscs) to overcome the toxicity and bioavailability limits of membrane-active agents against MRSA. URL:[Link]

Sources

Validating RNA-sequencing data from Nanchangmycin-treated cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Bottleneck

Nanchangmycin (NCMC), a polyether ionophore originally identified from Streptomyces nanchangensis, has emerged as a potent broad-spectrum antiviral and anti-fibrotic agent. Transcriptomic profiling (RNA-seq) of NCMC-treated cells reveals complex shifts in host dependency factors—specifically downregulating viral entry pathways (endocytosis) and altering ion transport signaling (e.g., FYN, PTK2, MAPK1/3).

However, RNA-seq is prone to library preparation biases and alignment artifacts. Validation is not optional; it is the firewall between data and discovery.

This guide compares the "Gold Standard" Probe-Based RT-qPCR against its rising competitor, Digital PCR (dPCR) , for validating NCMC-induced gene expression changes. We provide experimental workflows, decision matrices, and mechanistic insights to ensure your validation strategy is as robust as your sequencing data.

Mechanistic Grounding: What Are We Validating?

Before selecting a validation method, one must understand the biological signal. NCMC acts as a pore-forming ionophore, disrupting the Na+/K+ gradient. This triggers a cascade that inhibits Clathrin-mediated endocytosis—the primary entry route for ZIKV, SARS-CoV-2, and DENV.

Consequently, validation targets often include:

  • Downregulated Host Factors: FYN (Proto-oncogene tyrosine-protein kinase), PTK2 (Focal adhesion kinase).

  • Stress Response Genes: MAPK1/3 (ERK signaling), COL1A1 (Collagen type I alpha 1 chain).

  • Viral Entry Mediators: AXL (in specific cell types).

Figure 1: Nanchangmycin Mechanism of Action & Signaling Targets

Visualizing the pathway helps identify upstream and downstream validation targets.

NCMC_Mechanism NCMC Nanchangmycin (Polyether Ionophore) Ion_Flux Na+/K+ Gradient Disruption NCMC->Ion_Flux Induces FYN FYN Kinase (Downregulated) NCMC->FYN Suppresses Endocytosis Clathrin-Mediated Endocytosis Ion_Flux->Endocytosis Inhibits Ion_Flux->FYN Modulates Viral_Entry Viral Entry Blockade (ZIKV, SARS-CoV-2) Endocytosis->Viral_Entry Required for PTK2 PTK2 / FAK (Inhibited) FYN->PTK2 Activates MAPK MAPK/ERK Signaling PTK2->MAPK Signaling Cascade Fibrosis Fibrotic Gene Expression (COL1A1, ACTA2) MAPK->Fibrosis Transcription

Caption: Nanchangmycin disrupts ion gradients, inhibiting endocytosis and suppressing FYN/PTK2 signaling, ultimately blocking viral entry and fibrotic gene expression.

Comparative Analysis: RT-qPCR vs. Digital PCR

For validating NCMC RNA-seq data, the choice between RT-qPCR and dPCR depends on the magnitude of fold change and transcript abundance .

The Product: Probe-Based RT-qPCR (TaqMan™ Chemistry)
  • Best For: Validating moderate-to-high abundance transcripts (ACTB, GAPDH, COL1A1) and distinct fold changes (>1.5-fold).

  • Mechanism: Relative quantification using a standard curve or

    
     method.
    
  • Performance: High throughput, lower cost per sample, but struggles with inhibitors or extremely low copy numbers (e.g., residual viral RNA after NCMC treatment).

The Alternative: Digital PCR (dPCR)
  • Best For: Absolute quantification of rare targets (e.g., viral loads near the limit of detection), detecting subtle fold changes (<1.2-fold), or working with inhibitor-rich samples.

  • Mechanism: Partitions sample into thousands of micro-reactions; counts positive/negative partitions (Poisson statistics).

  • Performance: Unmatched precision, no standard curve needed, but lower throughput and higher cost.

Performance Matrix
FeatureProbe-Based RT-qPCR (Standard)Digital PCR (High Precision)SYBR Green (Budget)
Quantification Relative (needs ref genes)Absolute (copies/µL)Relative
Sensitivity ~10 copies~1 copy~50 copies
Precision Good for >1.5-fold changeExcellent for <1.2-fold changeModerate
Inhibitor Tolerance Low (NCMC can inhibit PCR)High (Partitioning dilutes inhibitors)Low
Cost per Data Point


$
Throughput High (384-well plates)Low/MediumHigh
Verdict for NCMC Primary Choice for host factors (FYN, PTK2).Essential for viral load quantification.Avoid for clinical validation.
Protocol: The Self-Validating RT-qPCR System

This protocol is designed for Probe-Based RT-qPCR , the most common validation method for RNA-seq hits like FYN and COL1A1.

Phase 1: Sample Preparation & Treatment
  • Cell Culture: Seed HuH-7 or Vero cells.

  • Treatment: Treat with Nanchangmycin (1–2 µM) for 24–48 hours. Include a DMSO vehicle control.

    • Expert Insight: NCMC is an ionophore.[1][2] Ensure culture media has standardized

      
       levels, as variations can alter drug efficacy.
      
  • Lysis: Lyse directly in RLT buffer (Qiagen) or Trizol.

    • Checkpoint: Add ERCC Spike-In controls here if absolute normalization between experiments is required later.

Phase 2: RNA Extraction & Quality Control
  • Extraction: Column-based purification (e.g., RNeasy) including on-column DNase I digestion.

  • QC: Measure RIN (RNA Integrity Number).

    • Requirement: RIN > 8.0 for valid comparison to RNA-seq data.

Phase 3: Primer/Probe Design (The Critical Step)

Do not rely on pre-designed assays blindly.

  • Span Exon Junctions: Design primers to span an intron to prevent gDNA amplification.

  • Target Selection:

    • Target: FYN (Downregulated by NCMC).

    • Reference Genes: Select 3 stable genes from your RNA-seq data (e.g., GUSB, TBP, HPRT1). Do not use GAPDH or ACTB without validation , as NCMC affects cytoskeletal organization and metabolism.

Phase 4: The Reaction & Analysis
  • cDNA Synthesis: Use a High-Capacity Reverse Transcription kit with random hexamers.

  • qPCR Mix: 10 µL reaction volume (5 µL Master Mix, 0.5 µL Probe/Primer, 2.5 µL Water, 2 µL cDNA).

  • Cycling: 95°C (2 min) -> [95°C (3s) -> 60°C (30s)] x 40 cycles.

  • Analysis: Use the

    
     method.
    
    
    
    
Decision Logic: When to Switch Methods?

Use this logic flow to determine if your RNA-seq hits require RT-qPCR or dPCR validation.

Figure 2: Validation Workflow Decision Matrix

Validation_Logic Start RNA-Seq Hit Identified (e.g., FYN, Viral RNA) Expression Expression Level (TPM / FPKM) Start->Expression HighExp High/Moderate (TPM > 10) Expression->HighExp LowExp Low Abundance (TPM < 5) Expression->LowExp FoldChange Fold Change (Log2FC) BigChange High FC (> 2-fold) FoldChange->BigChange SubtleChange Subtle FC (< 1.5-fold) FoldChange->SubtleChange HighExp->FoldChange dPCR Method: Digital PCR (dPCR) LowExp->dPCR Limit of Detection RTqPCR Method: RT-qPCR (TaqMan) BigChange->RTqPCR Cost Effective SubtleChange->dPCR High Precision

Caption: Decision matrix for selecting validation methodology based on transcript abundance (TPM) and magnitude of fold change.

References
  • Rausch, K., et al. (2017). "Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus."[3][4][5] Cell Reports, 18(3), 804-815. [Link]

  • Chen, J., et al. (2023).[6] "Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells."[2] eLife, 12:e81878. [Link]

  • Vandesompele, J., et al. (2002). "Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes." Genome Biology, 3(7). [Link]

  • Taylor, S.C., et al. (2017). "The Ultimate qPCR Experiment: Producing Publication Quality, Reproducible Data the MIQE Way." Trends in Biotechnology, 37(7), 761-774. [Link]

  • Dittmar, M., et al. (2021). "Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2." Cell Reports, 35(1), 108959. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.